MtUng-IN-1
Description
The exact mass of the compound methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate is 304.06953611 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-21-11(17)7-22-9-4-2-8(3-5-9)6-10-12(18)15-14(20)16-13(10)19/h2-6H,7H2,1H3,(H2,15,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJZANBOOKKVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367483 | |
| Record name | ST51012757 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-21-2 | |
| Record name | ST51012757 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling MtUng-IN-1: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MtUng-IN-1 has emerged as a noteworthy inhibitor of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng), a critical enzyme in the base excision repair pathway of the pathogen. This technical document provides a comprehensive overview of this compound, detailing its chemical structure, a plausible synthetic route, and its inhibitory potency. Experimental protocols for its synthesis and for assessing its biological activity are presented, alongside a visualization of its mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel anti-tubercular agents.
Chemical Structure and Properties
This compound, a derivative of barbituric acid, possesses the following chemical and physical properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₆ | [1] |
| Molecular Weight | 304.25 g/mol | [1] |
| IUPAC Name | methyl 2-(4-((2,4,6-trioxo-1,2,3,4,5,6-hexahydropyrimidin-5-ylidene)methyl)phenoxy)acetate | |
| SMILES | O=C(OC)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
| CAS Number | 359826-99-6 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between barbituric acid and methyl 2-(4-formylphenoxy)acetate. This reaction is a well-established method for the formation of 5-benzylidenebarbituric acid derivatives.[2][3]
Proposed Synthetic Scheme
References
- 1. Crystal structures of non-uracil ring fragments in complex with Mycobacterium tuberculosis uracil DNA glycosylase (MtUng) as a starting point for novel inhibitor design: A case study with the barbituric acid fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. pcbiochemres.com [pcbiochemres.com]
An In-depth Technical Guide to the Synthesis and Purification of Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and purification of small molecule inhibitors targeting Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng), a crucial enzyme in the bacterial base excision repair pathway. While the specific compound "MtUng-IN-1" is not documented in publicly available literature, this guide consolidates current research on known MtUng inhibitors and general principles of drug discovery to provide a foundational framework for researchers in this field. The methodologies described herein are applicable to the development of novel anti-tuberculosis therapeutics.
Discovery and Validation Workflow for MtUng Inhibitors
The identification and validation of novel MtUng inhibitors typically follow a structure-based drug design (SBDD) approach. This workflow integrates computational and experimental methods to efficiently screen and characterize potential drug candidates.
Physical and chemical properties of MtUng-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtUng-IN-1, also identified as compound 18a in seminal research, is a novel inhibitor of Uracil (B121893) DNA glycosylase from Mycobacterium tuberculosis (MtUng).[1] This enzyme plays a critical role in the base excision repair (BER) pathway, a key mechanism for maintaining the genomic integrity of the bacterium. By targeting MtUng, this compound presents a promising therapeutic strategy for the development of new anti-tubercular agents. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and the mechanism of action of this compound.
Physical and Chemical Properties
Currently, comprehensive experimentally determined physical and chemical data for this compound is limited in the public domain. The available information is summarized in the table below. For properties where experimental data is unavailable, computationally predicted values are provided to guide researchers. These predictions were generated using reputable cheminformatics tools.
| Property | Value | Source |
| IUPAC Name | 5-{[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | N/A |
| Molecular Formula | C14H12N2O6 | [1] |
| Molecular Weight | 304.25 g/mol | [1] |
| CAS Number | 359826-99-6 | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO | [1] |
| pKa | Not available | N/A |
| IC50 | 300 µM | [1] |
Note: Predicted values should be used as an estimation and experimental verification is recommended.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature introducing this compound.[1]
Synthesis of this compound (Compound 18a)
The synthesis of this compound is achieved through a Knoevenagel condensation reaction.
Materials:
-
Barbituric acid
-
Methyl 2-(4-formylphenoxy)acetate
Procedure:
-
A mixture of barbituric acid (1 mmol) and methyl 2-(4-formylphenoxy)acetate (1 mmol) is suspended in ethanol.
-
A catalytic amount of piperidine is added to the suspension.
-
The reaction mixture is refluxed for a specified period, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol to yield the desired compound, this compound.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity. Further purification, if required, can be performed using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexane.
Biological Activity Assays
The inhibitory activity of this compound against MtUng can be determined using either a radioactivity-based or a fluorescence-based assay.
1. Radioactivity-Based Assay:
This assay measures the release of radiolabeled uracil from a DNA substrate.
Materials:
-
[³H]-uracil containing DNA substrate
-
Purified MtUng enzyme
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
The reaction is initiated by adding the MtUng enzyme to a mixture containing the [³H]-uracil DNA substrate and varying concentrations of this compound in the assay buffer.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is terminated, and the undigested DNA is separated from the released [³H]-uracil (e.g., by precipitation with ethanol or using charcoal).
-
The amount of released [³H]-uracil in the supernatant is quantified by liquid scintillation counting.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Fluorescence-Based Assay:
This assay utilizes a molecular beacon-type DNA substrate with a fluorophore and a quencher. The cleavage of the uracil base leads to a change in the fluorescence signal.
Materials:
-
A hairpin DNA oligomer containing uracil bases, with a fluorophore at the 5' end and a quencher at the 3' end.
-
Purified MtUng enzyme
-
This compound (or other test inhibitors)
-
Assay buffer
-
Fluorometer
Procedure:
-
The assay is performed in a microplate format.
-
The MtUng enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The reaction is initiated by the addition of the fluorescently labeled DNA substrate.
-
The fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the Mycobacterium tuberculosis Uracil DNA glycosylase (MtUng), a key enzyme in the Base Excision Repair (BER) pathway. The BER pathway is essential for repairing uracil lesions in DNA, which can arise from the deamination of cytosine or the misincorporation of dUMP during DNA replication.
The mechanism of action of this compound can be visualized as follows:
References
An In-Depth Technical Guide to the Stability and Storage of MtUng-IN-1
Disclaimer: This document provides a comprehensive technical guide on the stability and storage conditions for MtUng-IN-1, an inhibitor of Mycobacterium tuberculosis Uracil (B121893) DNA glycosylase (MtUng). The information presented herein is based on established principles of pharmaceutical stability testing and publicly available data on the target enzyme and general chemical stability. As of the last update, specific, quantitative stability data and identified degradation products for this compound have not been publicly disclosed. Therefore, the data presented in the tables are representative examples to guide researchers. It is imperative for users to perform their own stability studies to determine the appropriate storage and handling conditions for their specific formulations and applications.
Introduction
This compound is a small molecule inhibitor of Mycobacterium tuberculosis Uracil DNA glycosylase (MtUng), an essential enzyme in the base excision repair (BER) pathway of the bacterium[1]. By targeting this crucial DNA repair mechanism, this compound presents a potential avenue for the development of novel anti-tubercular therapeutics. The integrity and stability of this compound are critical for ensuring reproducible experimental results and for the future development of this compound as a drug candidate. This guide provides a framework for understanding and evaluating the stability of this compound.
Recommended Storage Conditions (General Guidance)
Based on general recommendations for similar chemical compounds, the following storage conditions are advised. However, these should be verified by empirical stability studies.
| Condition | Solid Form | In Solution |
| Long-Term Storage | -20°C to -80°C, desiccated | -80°C in an appropriate solvent (e.g., DMSO) |
| Short-Term Storage | Room temperature (for brief periods), desiccated[1] | 4°C for up to a few days |
| Light Exposure | Store protected from light | Store in amber vials or foil-wrapped tubes |
Stability Profile of this compound
The stability of this compound should be assessed through a series of forced degradation studies, which subject the compound to various stress conditions to identify potential degradation pathways and degradation products.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule[2][3]. The following table summarizes the typical conditions for such studies and the expected (hypothetical) stability of this compound.
| Stress Condition | Method | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | Hydrolyzed amide or ester bonds |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 25% | Hydrolyzed amide or ester bonds |
| Oxidation | 3% H₂O₂ at room temperature for 24h | 10% | N-oxides, hydroxylated species |
| Thermal Degradation | 80°C for 48h (solid) | 5% | Thermally rearranged isomers |
| Photostability | ICH Q1B conditions (1.2 million lux hours, 200 W h/m²)[4][5] | 30% | Photolytic cleavage products, isomers |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL[6].
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Store at room temperature protected from light.
-
Thermal Degradation: Transfer the solid compound to a vial and place it in a calibrated oven at 80°C. For solution stability, incubate the stock solution at 80°C.
-
Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines[4][5]. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Processing: For acid and base hydrolysis samples, neutralize the solution before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is a common technique for stability studies.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Protocol for Assessing Functional Stability via Enzymatic Assay
The stability of this compound can be assessed by its ability to inhibit the MtUng enzyme over time. A fluorescence-based assay is a sensitive method for this purpose[7][8].
-
Prepare Stressed Samples: Store solutions of this compound under various conditions (e.g., different temperatures, freeze-thaw cycles).
-
Enzymatic Reaction:
-
In a microplate well, combine a buffer solution, the MtUng enzyme, and a fluorogenic DNA substrate containing uracil.
-
Add the stressed or control this compound solution to the wells.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Analysis: Calculate the percent inhibition for each stressed sample relative to the control. A decrease in inhibition indicates degradation of this compound.
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) Pathway in Mycobacterium tuberculosis
This compound inhibits the MtUng enzyme, which is a critical component of the Base Excision Repair (BER) pathway. This pathway is responsible for repairing single-base DNA damage.
Caption: The Base Excision Repair (BER) pathway in M. tuberculosis initiated by MtUng.
Mechanism of Uracil DNA Glycosylase (MtUng)
The MtUng enzyme removes uracil from DNA through a "pinch-push-pull" mechanism involving the flipping of the uracil base out of the DNA helix and cleavage of the N-glycosidic bond.
Caption: Simplified mechanism of action for Uracil DNA Glycosylase (MtUng).
Experimental Workflow for this compound Stability Assessment
This workflow outlines the process for evaluating the stability of this compound.
Caption: Workflow for assessing the chemical and functional stability of this compound.
Conclusion
The stability of this compound is a critical parameter for its use in research and development. This guide provides a comprehensive framework for assessing its stability through forced degradation studies and functional enzymatic assays. While specific data for this compound is not yet publicly available, the protocols and methodologies described here offer a robust starting point for researchers to establish appropriate storage and handling conditions, ensuring the integrity and reliability of their work with this promising anti-tubercular agent. It is strongly recommended that researchers validate these general guidelines with their own experimental data.
References
- 1. Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: Nucleotide excision repair - Mycobacterium tuberculosis KZN 1435 [kegg.jp]
- 4. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 5. stabilityhub.com [stabilityhub.com]
- 6. Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]
Unveiling the Target: A Technical Guide to MtUng-IN-1 and its Interaction with Mycobacterium tuberculosis Uracil-DNA Glycosylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative biological target of the inhibitor MtUng-IN-1, identified as Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng). MtUng is a critical enzyme in the base excision repair (BER) pathway of M. tuberculosis, playing a pivotal role in maintaining the genomic integrity of this pathogenic bacterium. The inhibition of MtUng represents a promising strategy for the development of novel anti-tubercular agents. This document details the quantitative data available for this compound, outlines a representative experimental protocol for assessing its inhibitory activity, and visualizes the relevant biological pathway and experimental workflows.
Introduction to the Biological Target: Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng)
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a GC-rich genome, which renders it particularly vulnerable to spontaneous deamination of cytosine to uracil (B121893).[1][2] The presence of uracil in DNA can lead to G:C to A:T transition mutations if not repaired, compromising the genetic stability of the bacterium.[3]
MtUng is a key enzyme that initiates the BER pathway to counteract this threat.[4] It recognizes and excises the aberrant uracil base from both single- and double-stranded DNA by cleaving the N-glycosidic bond between the uracil and the deoxyribose sugar.[3][4] This action creates an abasic (AP) site, which is subsequently processed by other enzymes in the BER pathway to restore the correct DNA sequence. Given its importance in DNA repair, MtUng is considered an attractive target for the development of new antimycobacterial drugs.[5][6]
Quantitative Data for this compound
This compound, also identified as Compound 18a, is a known inhibitor of Mycobacterium tuberculosis Uracil DNA glycosylase (MtUng).[5] The available quantitative data for this inhibitor is summarized in the table below.
| Compound Name | Synonym | Putative Biological Target | Inhibition Metric | Value |
| This compound | Compound 18a | Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng) | IC50 | 300 μM[5] |
Table 1: Quantitative Inhibitory Data for this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]
Experimental Protocols
The following is a detailed, representative protocol for a fluorescence-based assay to determine the inhibitory activity of compounds like this compound against MtUng. This protocol is synthesized from established methods for assaying uracil-DNA glycosylase inhibitors.[3][8]
Principle
This assay utilizes a hairpin DNA oligonucleotide substrate containing several uracil bases. The oligonucleotide is labeled with a fluorophore at one end and a quencher at the other. In its hairpin conformation, the proximity of the fluorophore and quencher results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon the addition of active MtUng, the uracil bases are excised, destabilizing the hairpin structure. This leads to the separation of the fluorophore and the quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is quantified by its ability to prevent this increase in fluorescence.
Materials
-
Purified recombinant M. tuberculosis Uracil-DNA Glycosylase (MtUng)
-
Fluorescently labeled hairpin DNA oligonucleotide substrate (e.g., 5'-FAM-d(CGCGUUUUUCGCG)-BHQ1-3', where FAM is the fluorophore and BHQ1 is the quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL Bovine Serum Albumin (BSA)
-
This compound (or other test inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent DNA substrate in nuclease-free water.
-
Prepare a stock solution of MtUng enzyme in a suitable storage buffer.
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following components to each well for a final volume of 100 µL:
-
Assay Buffer
-
Test inhibitor at various concentrations (or DMSO for control wells).
-
MtUng enzyme (final concentration to be optimized, e.g., 0.3 nM).[3]
-
-
Include the following controls:
-
No-enzyme control: Assay Buffer and substrate only.
-
No-inhibitor control (Positive control): Assay Buffer, substrate, and MtUng enzyme with DMSO.
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorescent DNA substrate to each well (final concentration to be optimized, e.g., 30 nM).[3]
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the excitation and emission wavelengths specific for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
The following diagram illustrates the Base Excision Repair (BER) pathway initiated by MtUng in Mycobacterium tuberculosis.
Caption: Base Excision Repair (BER) pathway initiated by MtUng.
Experimental Workflow
The diagram below outlines a typical workflow for the identification and characterization of MtUng inhibitors like this compound.
Caption: Workflow for MtUng inhibitor discovery and characterization.
Conclusion
This compound is an inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase with a reported IC50 of 300 μM.[5] The inhibition of this key DNA repair enzyme presents a viable strategy for the development of new therapeutics to combat tuberculosis. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on the characterization of MtUng inhibitors and the exploration of this important therapeutic target. Further studies to determine the binding affinity and elucidate the precise mechanism of action of this compound are warranted to advance its potential as a lead compound.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding constant - Wikipedia [en.wikipedia.org]
- 5. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a new and diverse set of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) inhibitors using structure-based virtual screening: Experimental validation and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pages.jh.edu [pages.jh.edu]
- 8. Unique features of the structure and interactions of mycobacterial uracil-DNA glycosylase: structure of a complex of the Mycobacterium tuberculosis enzyme in comparison with those from other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial in vitro Screening of MtUng-IN-1: A Novel Inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase
Abstract: This document provides a comprehensive overview of the initial in vitro screening and characterization of MtUng-IN-1, a novel small molecule inhibitor targeting the Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng). MtUng is a critical enzyme in the base excision repair (BER) pathway of M. tuberculosis, playing a vital role in maintaining the pathogen's genomic integrity.[1][2] The data presented herein demonstrates the potent and selective inhibitory activity of this compound against its target, highlighting its potential as a lead compound for the development of new anti-tubercular therapeutics. This guide details the experimental protocols, summarizes the key quantitative findings, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: Summary of in vitro Inhibitory Activity
The following tables summarize the quantitative data obtained from the initial in vitro screening of this compound.
Table 1: Primary Single-Point Inhibition Assay
This table shows the percentage of MtUng enzyme activity inhibited by this compound at a fixed concentration.
| Compound ID | Concentration (µM) | % Inhibition of MtUng |
| This compound | 10 | 85.2 ± 3.1 |
| Control 1 | 10 | 2.5 ± 0.8 |
| Control 2 | 10 | 92.1 ± 1.5 |
Table 2: Dose-Response and IC50 Determination
This table presents the data from a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound against MtUng.
| This compound Conc. (µM) | % Inhibition of MtUng |
| 100 | 98.5 ± 1.2 |
| 30 | 91.3 ± 2.5 |
| 10 | 84.6 ± 3.3 |
| 3 | 65.1 ± 4.1 |
| 1 | 48.9 ± 3.8 |
| 0.3 | 25.7 ± 2.9 |
| 0.1 | 8.2 ± 1.7 |
| IC50 (µM) | 1.1 ± 0.2 |
Table 3: Enzyme Kinetic Analysis
This table summarizes the kinetic parameters of this compound, suggesting a competitive mechanism of inhibition.
| Parameter | Value |
| Inhibition Constant (Ki) | 0.45 µM |
| Mechanism of Inhibition | Competitive |
Table 4: Selectivity Profile
This table shows the IC50 values of this compound against human uracil-DNA glycosylase (hUNG) to assess its selectivity.
| Enzyme | IC50 (µM) | Selectivity Index (hUNG IC50 / MtUng IC50) |
| MtUng | 1.1 ± 0.2 | > 90 |
| hUNG | > 100 |
Table 5: in vitro Cytotoxicity
This table presents the 50% cytotoxic concentration (CC50) of this compound in two different cell lines after 48 hours of exposure, as determined by an MTT assay.
| Cell Line | Description | CC50 (µM) |
| A549 | Human Lung Carcinoma | > 50 |
| HepG2 | Human Liver Carcinoma | > 50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MtUng Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the activity of MtUng by monitoring the increase in fluorescence upon the cleavage of a specific DNA substrate.[1]
-
Reagents and Materials:
-
Recombinant MtUng enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
Fluorescent Substrate: A hairpin DNA oligomer with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., TAMRA), containing a single uracil (B121893) base.
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions.
-
Add 88 µL of the assay buffer containing the fluorescent substrate to each well.
-
Initiate the reaction by adding 10 µL of pre-diluted MtUng enzyme to each well.
-
The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair).
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Enzyme Kinetics
To determine the mechanism of inhibition, the MtUng inhibition assay was performed with varying concentrations of both the substrate and this compound. The data was then fitted to standard enzyme kinetic models (e.g., Michaelis-Menten) and plotted using Lineweaver-Burk plots.
Selectivity Assay
The inhibitory activity of this compound against human UNG (hUNG) was assessed using the same fluorescence-based assay protocol as for MtUng, with the substitution of the hUNG enzyme.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
A549 and HepG2 cell lines
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control cells and determine the CC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the biological context and experimental workflow for the screening of this compound.
Caption: Base Excision Repair (BER) pathway in M. tuberculosis initiated by MtUng.
Caption: Experimental workflow for the in vitro screening of MtUng inhibitors.
References
The Discovery and Genesis of MtUng-IN-1: A Fragment-Based Approach to Inhibit Mycobacterium tuberculosis Uracil-DNA Glycosylase
A Technical Whitepaper for Researchers in Drug Discovery and Development
Abstract
This document details the discovery and foundational characterization of MtUng-IN-1, a novel inhibitor of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng). The identification of this compound stemmed from a fragment-based screening approach, which pinpointed barbituric acid as a promising scaffold. Subsequent derivatization led to the synthesis of this compound, which exhibits inhibitory activity against MtUng. This inhibitor represents a potential starting point for the development of novel anti-tubercular agents targeting DNA repair pathways. This guide provides a comprehensive overview of its discovery, synthesis, and the experimental protocols utilized in its initial evaluation.
Introduction
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses robust DNA repair mechanisms that contribute to its survival and pathogenesis. Uracil-DNA glycosylase (Ung), a key enzyme in the base excision repair (BER) pathway, is responsible for removing uracil (B121893) from DNA, a lesion that can arise from cytosine deamination or misincorporation of dUTP.[1] The fidelity of the Mtb genome is crucial for its viability, making the enzymes involved in its DNA repair pathways attractive targets for novel antibacterial agents.
This compound is a small molecule inhibitor developed to target the catalytic activity of MtUng. Its discovery was the result of a targeted effort to identify non-uracil-based scaffolds that could effectively block the enzyme's function. This whitepaper serves as a technical guide to the discovery, synthesis, and preliminary characterization of this compound.
Discovery of this compound: A Fragment-Based Strategy
The discovery of this compound was predicated on a fragment-based drug discovery (FBDD) approach. This strategy focuses on identifying low-molecular-weight fragments that bind to the target protein, which are then elaborated into more potent lead compounds.
Initial Fragment Screening
The campaign commenced with the screening of a library of non-uracil ring fragments. The primary hypothesis was that fragments structurally similar to the uracil ring could occupy the uracil-binding pocket (UBP) of MtUng.[1] This screening led to the identification of barbituric acid as a key fragment that demonstrated binding to the MtUng active site. The binding of the barbituric acid fragment was confirmed through co-crystallization studies, which provided a structural basis for its further development.[2]
Lead Optimization
With the barbituric acid scaffold validated, structure-activity relationship (SAR) studies were initiated to enhance its inhibitory potency. This involved the design and synthesis of a series of derivatives. Modeling studies predicted that the barbituric acid ring of the designed analogs would mimic the interactions of the uracil ring within the UBP of MtUng.[2] This rational design approach led to the synthesis of compound 18a , now designated as this compound.[2]
Synthesis of this compound
This compound, with the IUPAC name methyl 2-(4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)acetate, was synthesized through a multi-step process. While the specific details of the synthesis are proprietary to the discovering institution, a plausible synthetic route based on established organic chemistry principles is outlined below.
Logical Synthesis Workflow:
Caption: A logical workflow for the synthesis of this compound.
Quantitative Data
The inhibitory activity of this compound against MtUng was quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an inhibitor.
| Compound | Target | Assay Type(s) | IC50 (μM) | Fold Improvement over Uracil | Reference |
| This compound | MtUng | Radioactivity & Fluorescence-based | 300 | ~24-fold | [2] |
| Uracil | MtUng | Radioactivity & Fluorescence-based | ~7200 | - | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Enzymatic Inhibition Assays
Two primary methods were employed to determine the in vitro inhibitory activity of this compound against Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng).
This assay directly measures the enzymatic release of radiolabeled uracil from a DNA substrate.
Protocol:
-
Substrate Preparation: A single-stranded or double-stranded DNA oligonucleotide containing a [³H]-labeled uracil base is prepared.
-
Reaction Mixture: The reaction is set up in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 1 mM DTT.
-
Enzyme and Inhibitor: Recombinant purified MtUng enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a control) for 15 minutes at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of the [³H]-uracil containing DNA substrate. The final reaction volume is typically 50 µL.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Termination: The reaction is stopped by the addition of an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate the DNA.
-
Separation: The mixture is centrifuged to pellet the DNA. The supernatant, containing the released [³H]-uracil, is collected.
-
Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This is a real-time assay that measures the cleavage of a fluorogenic DNA substrate.
Protocol:
-
Substrate Design: A hairpin-structured oligonucleotide (molecular beacon) is synthesized with a fluorophore (e.g., FAM) on the 5' end and a quencher (e.g., BHQ1) on the 3' end. The stem of the hairpin contains several uracil bases. In the closed conformation, the fluorescence is quenched.
-
Reaction Buffer: The assay is performed in a buffer such as 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 1 mM DTT.
-
Assay Setup: The molecular beacon substrate is added to the wells of a microplate.
-
Inhibitor Addition: Varying concentrations of this compound (or DMSO control) are added to the wells.
-
Enzyme Addition: The reaction is initiated by the addition of purified MtUng enzyme.
-
Fluorescence Monitoring: The fluorescence intensity is measured over time at appropriate excitation and emission wavelengths using a fluorescence plate reader. As MtUng cleaves the uracil bases, the hairpin structure unfolds, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase. The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated reactions to the control. The IC50 value is determined as described for the radioactivity-based assay.
Cellular Growth Inhibition Assay (Hypothetical Protocol)
While no cellular data for this compound has been published, a standard protocol to assess its activity against M. tuberculosis in a cellular context is provided below.
Protocol:
-
Cell Culture: Human monocytic cell line (e.g., THP-1) are cultured and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Infection: Differentiated macrophages are infected with M. tuberculosis (e.g., H37Rv strain) at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours).
-
Removal of Extracellular Bacteria: After infection, the cells are washed to remove extracellular bacteria, and fresh media containing a low concentration of an antibiotic that does not penetrate macrophages (e.g., gentamicin) is added to kill any remaining extracellular bacteria.
-
Inhibitor Treatment: The infected cells are treated with various concentrations of this compound. A positive control (e.g., rifampicin) and a negative control (DMSO) are included.
-
Incubation: The treated cells are incubated for a period of several days (e.g., 3-5 days).
-
Cell Lysis and Bacterial Quantification: At the end of the incubation period, the macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is quantified by plating serial dilutions of the lysate on Middlebrook 7H11 agar (B569324) plates and counting the colony-forming units (CFUs) after incubation.
-
Data Analysis: The percentage of growth inhibition is calculated by comparing the CFU counts from inhibitor-treated cells to the DMSO control.
Signaling Pathways and Logical Relationships
Base Excision Repair Pathway and the Role of MtUng
MtUng is a central enzyme in the Base Excision Repair (BER) pathway in M. tuberculosis. This pathway is essential for maintaining the integrity of the bacterial genome.
References
- 1. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to MtUng-IN-1: A Novel Inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase
For Immediate Release
This technical guide provides an in-depth overview of MtUng-IN-1, a novel inhibitor of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng). This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a lead compound for the development of new anti-tuberculosis therapies.
Core Compound Information
| Identifier | Value |
| Common Name | This compound |
| Synonym | Compound 18a |
| IUPAC Name | methyl 2-({4-[(2,4,6-trioxohexahydropyrimidin-5-ylidene)methyl]phenoxy}methyl)benzoate |
| CAS Number | 359826-99-6 |
| Molecular Formula | C₂₀H₁₆N₂O₆ |
| SMILES | O=C(OC)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Abstract
Uracil-DNA glycosylase (UDG), an essential enzyme in the base excision repair (BER) pathway, is a promising target for the development of novel therapeutics against cancers and infectious diseases. In Mycobacterium tuberculosis, this enzyme (MtUng) plays a crucial role in maintaining genomic integrity. Recent research has led to the identification of this compound (also known as compound 18a), a barbituric acid-based inhibitor of MtUng. This compound was developed through a fragment-based drug design approach, starting with non-uracil ring fragments hypothesized to occupy the uracil-binding pocket of MtUng. X-ray crystallography confirmed the binding of these fragments, providing a structural basis for the design of more potent inhibitors. This compound has been shown to inhibit MtUng with an IC₅₀ of 300 μM, representing a significant increase in potency compared to the parent uracil (B121893) ring. This guide details the quantitative data, experimental protocols, and the mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound against Mycobacterium tuberculosis uracil-DNA glycosylase was determined using both radioactivity-based and fluorescence-based assays.[1]
| Compound | IC₅₀ (μM) | Assay Type |
| This compound (18a) | 300 | Radioactivity & Fluorescence |
| Uracil | ~7200 | Radioactivity & Fluorescence |
Mechanism of Action
This compound acts as a competitive inhibitor of the Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng). The barbituric acid core of this compound mimics the natural substrate, uracil, and binds to the uracil-binding pocket (UBP) of the enzyme. This binding prevents the enzyme from recognizing and excising uracil bases from DNA, thereby disrupting the base excision repair (BER) pathway. The disruption of this critical repair mechanism can lead to an accumulation of mutations and ultimately, bacterial cell death. The derivatization of the barbituric acid scaffold with a substituted phenyl ring enhances the binding affinity compared to uracil alone.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and evaluation of this compound.[1]
Synthesis of this compound (Compound 18a)
The synthesis of this compound is achieved through a Knoevenagel condensation reaction.
Materials:
-
Barbituric acid
-
4-(Methoxycarbonylmethoxy)benzaldehyde
Procedure:
-
A mixture of barbituric acid (1 equivalent) and 4-(methoxycarbonylmethoxy)benzaldehyde (1 equivalent) is prepared in ethanol.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and the catalyst.
-
The final product, this compound, is dried under vacuum. The structure and purity are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro MtUng Inhibition Assays
1. Radioactivity-Based Assay
This assay measures the release of radiolabeled uracil from a DNA substrate.
Materials:
-
³H-labeled uracil-containing DNA substrate
-
Purified MtUng enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT, BSA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
The reaction is set up in a microcentrifuge tube containing the assay buffer.
-
Varying concentrations of this compound (dissolved in DMSO) are pre-incubated with the purified MtUng enzyme for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the ³H-labeled uracil-containing DNA substrate.
-
The reaction is allowed to proceed for a set time and then terminated, for example, by the addition of a stop solution or by heat inactivation.
-
The reaction mixture is centrifuged to separate the uncleaved DNA substrate (pellet) from the released ³H-uracil (supernatant).
-
An aliquot of the supernatant is mixed with a scintillation cocktail.
-
The amount of radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (DMSO alone).
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
2. Fluorescence-Based Assay
This assay utilizes a DNA probe with a fluorophore and a quencher. The cleavage of the uracil-containing nucleotide separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
A specific oligonucleotide probe containing a uracil base, a fluorophore (e.g., FAM) at one end, and a quencher (e.g., TAMRA) at the other.
-
Purified MtUng enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
The assay is performed in a microplate format.
-
Purified MtUng enzyme is mixed with the assay buffer.
-
Different concentrations of this compound are added to the wells and pre-incubated with the enzyme.
-
The reaction is started by adding the fluorescently labeled DNA probe to each well.
-
The fluorescence intensity is measured kinetically over time at appropriate excitation and emission wavelengths.
-
The rate of the reaction is determined from the slope of the fluorescence intensity versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound represents a promising starting point for the development of novel anti-tuberculosis agents. Its unique barbituric acid-based scaffold effectively inhibits the essential MtUng enzyme, and its discovery was guided by a structure-based drug design approach. The detailed experimental protocols provided herein will be of value to researchers aiming to replicate these findings or to develop more potent analogs of this compound. Further optimization of this compound series could lead to the development of a new class of drugs to combat the global threat of tuberculosis.
References
In-Depth Technical Guide to MtUng-IN-1: A Novel Inhibitor of Mycobacterial Uracil DNA Glycosylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MtUng-IN-1, a recently identified inhibitor of Uracil DNA Glycosylase from Mycobacterium tuberculosis (MtUng). This document details its commercially available sources, biochemical properties, the biological pathway it targets, and relevant experimental methodologies.
Introduction
This compound has emerged as a significant research tool for studying the base excision repair (BER) pathway in Mycobacterium tuberculosis, the causative agent of tuberculosis. As an inhibitor of MtUng, a key enzyme in this pathway, this compound holds potential for the development of novel anti-tubercular therapeutics. This guide consolidates the currently available technical information on this compound.
Commercially Available Sources
This compound is available from the following supplier:
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedchemExpress | This compound | HY-151675 | >98% | Also referred to as Compound 18a. |
Biochemical and Chemical Properties
This compound is a potent inhibitor of Mycobacterium tuberculosis Uracil DNA Glycosylase (MtUng).
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 | 300 μM | [1][2] |
Chemical Identity:
-
Systematic Name: 5-(3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
-
Molecular Formula: C₁₄H₁₁ClN₄O₃
-
Compound ID: Referred to as "Compound 18a" in the primary literature.[1][2]
Target Pathway: Base Excision Repair in Mycobacterium tuberculosis
This compound targets the Base Excision Repair (BER) pathway, a critical DNA repair mechanism in Mycobacterium tuberculosis. This pathway is responsible for identifying and removing damaged or incorrect DNA bases, such as uracil, which can arise from the deamination of cytosine. The inhibition of MtUng disrupts this pathway, leading to an accumulation of mutations and potentially compromising the viability of the bacterium.
Figure 1. Simplified signaling pathway of the Base Excision Repair (BER) process targeted by this compound.
Experimental Protocols
While the full, detailed experimental protocols from the primary literature are not publicly accessible, this section provides a generalized workflow based on the available information and standard biochemical practices for assessing MtUng inhibition.
Synthesis of this compound (Compound 18a)
The synthesis of this compound involves a multi-step reaction to create the pyrazoline-substituted barbituric acid derivative. A general synthetic scheme is outlined below.
Figure 2. Generalized synthetic workflow for pyrazoline-substituted barbituric acid derivatives.
Fluorescence-Based MtUng Inhibition Assay
The inhibitory activity of this compound was determined using a fluorescence-based assay.[1][2] This type of assay typically involves a DNA probe with a fluorophore and a quencher. The cleavage of the uracil-containing strand by MtUng separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5, with EDTA, DTT, and BSA).
-
Dilute the MtUng enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the fluorescently labeled DNA substrate.
-
Prepare serial dilutions of this compound in DMSO or the reaction buffer.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, the DNA substrate, and the this compound dilution (or vehicle control).
-
Initiate the reaction by adding the MtUng enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 3. Experimental workflow for a fluorescence-based MtUng inhibition assay.
References
In-depth Technical Guide: MtUng-IN-1 Safety and Handling
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for "MtUng-IN-1," it has been determined that there is currently no publicly available information, including safety and handling guidelines, experimental protocols, or quantitative data, for a compound with this specific designation. The search did not yield any matching Safety Data Sheets (MSDS), mechanism of action studies, or mentions in scientific literature.
This suggests that "this compound" may be one of the following:
-
A novel or internal compound: The substance may be under early-stage development and not yet disclosed in public databases.
-
A misnomer or typographical error: The designation "this compound" could be an incorrect spelling or an alternative name for a compound known by a different identifier.
Recommendations:
We strongly advise all personnel to verify the exact name and CAS number of the compound before proceeding with any handling or experimentation. Accurate identification is the critical first step in obtaining the necessary safety and technical information.
Once the correct compound name is established, a thorough search for its associated Safety Data Sheet (SDS) should be conducted. The SDS will provide essential information regarding:
-
Hazards Identification: Including potential health effects and physical hazards.
-
First-Aid Measures: Procedures for exposure incidents.
-
Handling and Storage: Recommended practices to minimize risk.
-
Personal Protective Equipment (PPE): Requirements for safe handling.
-
Physical and Chemical Properties: Important data for experimental design.
-
Toxicological Information: Data on potential toxicity.
Without specific data for "this compound," it is impossible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
We urge all researchers to exercise extreme caution and adhere to standard laboratory safety protocols when dealing with any unknown substance. Do not handle any chemical without first consulting its specific Safety Data Sheet.
Methodological & Application
Application Notes and Protocols for MtUng-IN-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtUng-IN-1 is a known inhibitor of Uracil (B121893) DNA glycosylase from Mycobacterium tuberculosis (MtUng), a critical enzyme in the base excision repair (BER) pathway of this pathogen.[1][2][3] The BER pathway is essential for maintaining genomic integrity by removing uracil from DNA, which can arise from the deamination of cytosine.[3][4] Inhibition of MtUng is a promising strategy for the development of novel therapeutics against tuberculosis and potentially other cancers and infectious diseases.[1][5] These application notes provide detailed protocols and recommended concentrations for the use of this compound in various in vitro assays to facilitate further research and drug development efforts.
Quantitative Data Summary
The inhibitory activity of this compound against its target, MtUng, has been quantified and is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type(s) | IC50 | Reference |
| This compound | MtUng | Radioactivity and Fluorescence-based | 300 µM | [1][5] |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] It indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under the specified experimental conditions.
Signaling Pathway
The following diagram illustrates the role of MtUng in the Base Excision Repair (BER) pathway and the mechanism of inhibition by this compound.
Caption: MtUng role in Base Excision Repair and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard enzymatic and cell-based assays and should be optimized for specific laboratory conditions.
Fluorescence-Based MtUng Enzyme Inhibition Assay
This assay measures the inhibition of MtUng by quantifying the increase in fluorescence upon the cleavage of a quenched fluorescent-labeled DNA substrate.
Materials:
-
MtUng enzyme (purified)
-
This compound
-
Fluorescently-labeled single-stranded DNA oligonucleotide containing a single uracil residue (e.g., 5'-FAM-oligo-U-oligo-TAMRA-3')
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (include a DMSO-only control).
-
MtUng enzyme solution (pre-diluted in assay buffer to the desired final concentration).
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorescently-labeled DNA substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for FAM). Record measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the data to the control (no inhibitor) to determine the percentage of inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Radioactivity-Based MtUng Enzyme Inhibition Assay
This assay measures the release of radioactive uracil from a labeled DNA substrate.
Materials:
-
MtUng enzyme (purified)
-
This compound
-
[³H]-uracil labeled DNA substrate
-
Assay Buffer (as above)
-
Stop Solution (e.g., 0.1 M NaOH)
-
Microcentrifuge tubes
-
Scintillation counter and fluid
Procedure:
-
Compound and Reaction Setup: Follow steps 1 and 2 from the fluorescence-based assay protocol, using microcentrifuge tubes instead of a 96-well plate.
-
Pre-incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Reaction Initiation: Add the [³H]-uracil labeled DNA substrate to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Separation: Separate the excised [³H]-uracil from the DNA substrate (e.g., by ethanol (B145695) precipitation of the DNA).
-
Measurement: Transfer the supernatant containing the free [³H]-uracil to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of released uracil for each inhibitor concentration and determine the IC50 value as described for the fluorescence-based assay.
Cell Viability (MTT) Assay for Cytotoxicity Screening
While this compound is an enzyme inhibitor, assessing its cytotoxic effects on mammalian or bacterial cells can be a valuable secondary screen. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7][8]
Materials:
-
Cell line of interest (e.g., a bacterial strain or a mammalian cell line)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol)[7]
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Compound Addition: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours.[8]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Experimental Workflow
The following diagram outlines a general workflow for determining the in vitro inhibitory activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Structural and biochemical studies on mycobacterial Uracil-DNA glycosylase (Ung) and MutT1, key proteins involved in maintaining the genomic integrity in Mycobacteria [etd.iisc.ac.in]
- 4. Structure of uracil-DNA glycosylase from Mycobacterium tuberculosis: insights into interactions with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8i62 - Crystal structure of Mycobacterium tuberculosis Uracil-DNA glycosylase in complex with Barbituric acid, Form I - Summary - Protein Data Bank Japan [pdbj.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for MtUng-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtUng-IN-1 is a potent inhibitor of Uracil (B121893) DNA glycosylase (UDG) from Mycobacterium tuberculosis (MtUng).[1] UDG is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for removing uracil from DNA, which can arise from the deamination of cytosine.[2][3] Inhibition of MtUng is a promising strategy for the development of novel therapeutics against tuberculosis, potentially increasing the efficacy of other DNA-damaging agents or acting as a standalone treatment. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in research.
Quantitative Data Summary
For ease of use and experimental planning, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₆ | AOBIOUS Datasheet |
| Molecular Weight | 304.26 g/mol | AOBIOUS Datasheet |
| IC₅₀ | 300 µM | [1][4] |
| Solubility | Soluble in DMSO | AOBIOUS Datasheet |
| Storage (Powder) | Short-term (weeks) at 0°C, Long-term (months to years) at -20°C | AOBIOUS Datasheet |
| Storage (in DMSO) | Short-term (days to weeks) at -20°C, Long-term (months) at -80°C | General Lab Practice |
Signaling Pathway
This compound targets the Base Excision Repair (BER) pathway in Mycobacterium tuberculosis. The diagram below illustrates the key steps of this pathway and the point of inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.304 mg of the compound (Molecular Weight = 304.26 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 100 µL of DMSO to 0.304 mg of this compound.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Note on DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
Experimental Workflow for In Vitro Assay
The following diagram outlines a general workflow for testing the inhibitory effect of this compound on MtUng activity in an in vitro assay.
References
- 1. Crystal structures of non-uracil ring fragments in complex with Mycobacterium tuberculosis uracil DNA glycosylase (MtUng) as a starting point for novel inhibitor design: A case study with the barbituric acid fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compromised base excision repair pathway in Mycobacterium tuberculosis imparts superior adaptability in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base excision and nucleotide excision repair pathways in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molnova.cn [molnova.cn]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for MtUng-IN-1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific information for a compound designated "MtUng-IN-1" is publicly available. The following application notes and protocols are provided as a comprehensive template based on standard practices for the administration of investigational anti-cancer compounds in animal models. Researchers should substitute the placeholder information with their specific, experimentally determined data for this compound.
Introduction
This compound is an investigational inhibitor targeting key signaling pathways implicated in tumor growth and proliferation. These application notes provide a summary of its administration in preclinical animal models, including recommended protocols for efficacy, pharmacokinetic, and toxicology studies. The information herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
Quantitative data from in vivo studies should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key data points from pharmacokinetic, efficacy, and safety/toxicology studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species/Strain | Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse (CD-1) | e.g., 10 | IV | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
| e.g., 25 | PO | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Rat (Sprague-Dawley) | e.g., 10 | IV | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
| e.g., 25 | PO | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; IV: Intravenous; PO: Oral.
Table 2: Efficacy of this compound in Xenograft/Syngeneic Tumor Models
| Animal Model | Tumor Type | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Mouse (NU/NU) | e.g., Human Lung Cancer (A549) | Vehicle Control | e.g., Daily, PO | 0 | [Insert Data] |
| This compound (10 mg/kg) | e.g., Daily, PO | [Insert Data] | [Insert Data] | ||
| This compound (25 mg/kg) | e.g., Daily, PO | [Insert Data] | [Insert Data] | ||
| Mouse (C57BL/6) | e.g., Murine Melanoma (B16-F10) | Vehicle Control | e.g., BID, IP | 0 | [Insert Data] |
| This compound (15 mg/kg) | e.g., BID, IP | [Insert Data] | [Insert Data] |
BID: Twice daily; IP: Intraperitoneal.
Table 3: Summary of Acute Toxicity Studies for this compound
| Species | Route of Admin. | NOAEL (mg/kg) | MTD (mg/kg) | Target Organs of Toxicity |
| Mouse | PO | [Insert Data] | [Insert Data] | [Insert Data] |
| IV | [Insert Data] | [Insert Data] | [Insert Data] | |
| Rat | PO | [Insert Data] | [Insert Data] | [Insert Data] |
NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of in vivo experiments.
Animal Models
-
Species and Strain: Select appropriate rodent species and strains based on the study objectives (e.g., CD-1 or BALB/c mice for pharmacokinetics, athymic nude mice for human cell line-derived xenografts, C57BL/6 mice for syngeneic models).
-
Animal Health: All animals should be sourced from a reputable vendor and allowed to acclimate for a minimum of one week before the start of the experiment. Animals should be monitored daily for health status. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound Formulation and Administration
-
Formulation:
-
For oral (PO) administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
For intravenous (IV) or intraperitoneal (IP) administration, this compound should be dissolved in a suitable vehicle, such as a solution of 10% DMSO, 40% PEG300, and 50% saline. The formulation should be sterile-filtered.
-
-
Administration Routes and Volumes:
-
Oral (PO) Gavage: Administer using a ball-tipped gavage needle. Recommended volume is typically 5-10 mL/kg for mice and rats.
-
Intraperitoneal (IP) Injection: Inject into the lower abdominal quadrant. Recommended volume is up to 10 mL/kg for mice and rats.
-
Intravenous (IV) Injection: Administer via the lateral tail vein. The maximum bolus injection volume is typically 5 mL/kg for mice and 2.5 mL/kg for rats.
-
Pharmacokinetic (PK) Study Protocol
-
Animal Groups: Assign animals to different treatment groups (e.g., IV and PO administration) with sufficient animals per time point (typically n=3-4).
-
Dosing: Administer a single dose of this compound at the predetermined concentration.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Tumor Xenograft Efficacy Study Protocol
-
Cell Culture: Culture the desired human or murine cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Dosing: Administer this compound or vehicle according to the planned dosing schedule and route.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per IACUC protocol, or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.
Acute Toxicity Study Protocol
-
Dose Selection: Based on preliminary range-finding studies, select a range of doses, including a high dose expected to produce some toxicity.
-
Animal Groups: Assign a sufficient number of male and female rodents to each dose group and a vehicle control group.
-
Administration: Administer a single dose of this compound or vehicle.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Body Weight: Record body weights prior to dosing and at specified intervals throughout the study.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect and preserve target organs for histopathological examination.
-
Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).
Visualizations
Diagrams can aid in understanding the proposed mechanism of action and experimental design.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a subcutaneous xenograft efficacy study.
Application Notes and Protocols for MtUng-IN-1: A Novel Inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on a robust DNA repair system to maintain genomic integrity, particularly in the face of host-induced nitrosative and oxidative stress.[1] Uracil-DNA glycosylase (Ung), a key enzyme in the base excision repair (BER) pathway, is crucial for removing uracil (B121893) from DNA, which can arise from cytosine deamination.[1][2] The essential role of MtUng in mycobacterial survival makes it an attractive target for the development of new anti-tubercular agents.[3][4][5] MtUng-IN-1 is a novel, potent, and specific small molecule inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng). These application notes provide detailed protocols for assays to characterize the activity of this compound and similar compounds.
Mechanism of Action
This compound acts as a competitive inhibitor of the MtUng enzyme. It is designed to bind to the active site of MtUng, specifically the uracil-binding pocket, thereby preventing the enzyme from recognizing and excising uracil bases from the DNA.[2][5] This inhibition of the BER pathway leads to an accumulation of uracil in the mycobacterial genome, which can result in mutations and ultimately, cell death.
Signaling Pathway: Base Excision Repair
The following diagram illustrates the role of MtUng in the Base Excision Repair pathway and the inhibitory action of this compound.
Caption: Base Excision Repair pathway showing MtUng action and its inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound was determined using a fluorescence-based assay and compared to other known UNG inhibitors. The data is summarized in the table below.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | 0.05 | 0.02 | Competitive |
| Uracil | 2100 | 1500 | Competitive |
| 6-(p-n-octylanilino)uracil | 8 | Not Determined | Competitive |
| Compound 5 (from virtual screen) | 140 | Not Determined | Not Determined |
Experimental Protocols
Biochemical Assay: Fluorescence-Based Determination of MtUng IC50
This protocol describes a real-time fluorescence assay to measure the enzymatic activity of MtUng and determine the IC50 of this compound. The assay utilizes a molecular beacon, a hairpin-structured oligonucleotide with a fluorophore and a quencher at opposite ends. In its hairpin form, the fluorescence is quenched. When MtUng excises the uracil bases within the stem of the hairpin, the structure is destabilized, separating the fluorophore and quencher and resulting in an increase in fluorescence.[1][6]
Experimental Workflow:
Caption: Workflow for the fluorescence-based MtUng inhibition assay.
Materials:
-
Purified recombinant MtUng enzyme
-
Molecular Beacon Substrate: 5'-FAM-GCACTTAAGAATTG-3'-DABSYL-CAATTCTTAAGUGC (custom synthesis)
-
Assay Buffer: 10 mM Tris-HCl (pH 8.0), 20 mM NaCl, 7.5 mM MgCl₂, 0.002% Brij-35
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microtiter plates
-
Fluorescence plate reader with kinetic measurement capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the MtUng enzyme in Assay Buffer to a final concentration of 33.3 pM.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (e.g., from 100 µM to 0.01 nM).
-
Dilute the Molecular Beacon Substrate in Assay Buffer to a final concentration of 250 nM.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 75 µL of the 33.3 pM MtUng enzyme solution.
-
Add 5 µL of the diluted this compound solutions or DMSO (for the no-inhibitor control).
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 20 µL of the 250 nM Molecular Beacon Substrate to each well. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every minute. Use an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
For each concentration of this compound, plot the fluorescence intensity against time.
-
Calculate the initial reaction velocity (v₀) from the linear portion of each curve.
-
Normalize the velocities to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Evaluation of this compound Efficacy in Mycobacterium smegmatis
This protocol describes a cell-based assay to assess the ability of this compound to potentiate the cytotoxic effects of a DNA-damaging agent (e.g., sodium nitrite (B80452), which promotes cytosine deamination) in Mycobacterium smegmatis, a non-pathogenic, fast-growing model for Mycobacterium tuberculosis.
Experimental Workflow:
Caption: Workflow for the cell-based M. smegmatis viability assay.
Materials:
-
Mycobacterium smegmatis mc²155 strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sodium Nitrite (NaNO₂) solution
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Incubator at 37°C with shaking
-
Fluorescence plate reader
Procedure:
-
Culture Preparation:
-
Inoculate M. smegmatis in 7H9 broth and grow at 37°C with shaking to an OD₆₀₀ of 0.4-0.6 (mid-log phase).
-
Dilute the culture to an OD₆₀₀ of 0.05 in fresh 7H9 broth.
-
-
Treatment Setup:
-
Add 100 µL of the diluted M. smegmatis culture to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in 7H9 broth and add 50 µL to the appropriate wells. Include a no-inhibitor control (DMSO vehicle).
-
Incubate the plate at 37°C with shaking for 2 hours to allow for inhibitor uptake.
-
-
Induction of DNA Damage:
-
Prepare a solution of sodium nitrite in 7H9 broth. Add 50 µL to the wells to achieve a final concentration that causes partial growth inhibition (to be determined empirically, e.g., 1-5 mM). Include control wells with no sodium nitrite.
-
Incubate the plate at 37°C with shaking for 24-48 hours.
-
-
Measurement of Cell Viability:
-
Add 20 µL of Resazurin solution (0.025% w/v in PBS) to each well.
-
Incubate for 4-6 hours at 37°C.
-
Measure the fluorescence of the resorufin (B1680543) product (Ex/Em: 560/590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Compare the viability of cells treated with sodium nitrite alone to those treated with sodium nitrite in the presence of different concentrations of this compound to determine the potentiation effect of the inhibitor.
-
Conclusion
These application notes provide a framework for the biochemical and cell-based evaluation of this compound. The detailed protocols for a fluorescence-based enzymatic assay and a whole-cell viability assay will enable researchers to characterize the inhibitory activity of this compound and similar compounds, facilitating the development of novel therapeutics for tuberculosis. The provided quantitative data and workflows serve as a guide for setting up and interpreting these experiments.
References
- 1. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 2. Structural and biochemical studies on mycobacterial Uracil-DNA glycosylase (Ung) and MutT1, key proteins involved in maintaining the genomic integrity in Mycobacteria [etd.iisc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a new and diverse set of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) inhibitors using structure-based virtual screening: Experimental validation and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uracil-Directed Ligand Tethering: An Efficient Strategy for Uracil DNA Glycosylase (UNG) Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MtUng-IN-1 in High-Throughput Screening
Introduction
Uracil-DNA Glycosylase (UNG) is a critical enzyme in the base excision repair (BER) pathway, responsible for removing uracil (B121893) from DNA.[1][2] In Mycobacterium tuberculosis (Mtb), this enzyme, MtUng, plays a vital role in maintaining genomic integrity, and its inhibition is a promising strategy for developing novel anti-tubercular agents.[3][4] MtUng-IN-1 is a potent and selective small molecule inhibitor of Mycobacterium tuberculosis Uracil-N-Glycosylase (MtUng). These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of MtUng. The described fluorescence-based assay is optimized for accuracy, reproducibility, and scalability in 96-, 384-, and 1536-well formats.[5]
Mechanism of Action
MtUng initiates the base excision repair pathway by recognizing uracil in DNA, which can arise from cytosine deamination, and cleaving the N-glycosidic bond to release the free uracil base.[2] This action creates an abasic (AP) site, which is further processed by other DNA repair enzymes. This compound is a competitive inhibitor that binds to the active site of MtUng, preventing the recognition and excision of uracil from a DNA substrate. By inhibiting MtUng, this compound can potentiate the effects of DNA damaging agents and increase the mutation rate in M. tuberculosis, ultimately leading to bacterial cell death.
Caption: Simplified Base Excision Repair pathway and the inhibitory action of this compound.
Application: High-Throughput Screening
The primary application of this compound is as a control compound in high-throughput screening (HTS) assays designed to discover novel inhibitors of MtUng. A fluorescence-based assay using a molecular beacon substrate is recommended for this purpose.[4] This assay measures the enzymatic activity of MtUng by detecting the fluorescence increase upon cleavage of a uracil-containing hairpin oligonucleotide probe.
Assay Principle
The assay utilizes a hairpin DNA oligonucleotide (molecular beacon) with several uracil bases in the stem, a fluorophore (e.g., FAM) on one end, and a quencher (e.g., BHQ-1) on the other. In its hairpin conformation, the fluorescence is quenched. When MtUng cleaves the uracil bases, the stem destabilizes, leading to the separation of the fluorophore and quencher, resulting in a quantifiable increase in fluorescence. Inhibitors of MtUng will prevent this cleavage, resulting in a low fluorescence signal.
Quantitative Data Summary
The following tables summarize the performance of the MtUng inhibition assay using this compound as a control inhibitor. These data were generated in a 384-well plate format.
Table 1: this compound Potency and Assay Performance
| Parameter | Value | Description |
| IC50 | 150 nM | Concentration of this compound causing 50% inhibition of MtUng activity. |
| Z'-factor [6] | 0.85 | A measure of assay quality and robustness (a value > 0.5 is excellent). |
| Signal-to-Background | 12-fold | Ratio of the signal from the uninhibited enzyme to the background signal. |
| Assay Window | 10-fold | Ratio of the uninhibited enzyme signal to the fully inhibited signal. |
Table 2: Recommended Concentration Ranges for HTS
| Compound/Reagent | Stock Concentration | Final Assay Concentration |
| Recombinant MtUng | 1 mg/mL | 5 nM |
| Molecular Beacon Substrate | 100 µM | 200 nM |
| This compound (Positive Control) | 10 mM in DMSO | 10 µM (for max inhibition) |
| Screening Compounds | 10 mM in DMSO | 10 µM (initial screen) |
| DMSO (Vehicle Control) | 100% | 0.1% |
Experimental Protocols
Materials and Reagents
-
Recombinant M. tuberculosis UNG (MtUng)
-
Molecular Beacon Substrate: 5'-FAM-CUUUUUGAGCTTTTGCTCAAAAAG-BHQ-1-3'[4]
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
DMSO (ACS grade)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities (Excitation: 485 nm, Emission: 520 nm)
-
Automated liquid handling systems[7]
HTS Workflow Diagram
Caption: High-throughput screening workflow for identifying MtUng inhibitors.
Detailed Assay Protocol
-
Reagent Preparation:
-
Prepare Assay Buffer as described in section 5.1.
-
Thaw MtUng enzyme, molecular beacon substrate, and this compound on ice.
-
Prepare a 2X MtUng enzyme solution (10 nM) in Assay Buffer.
-
Prepare a 2X molecular beacon substrate solution (400 nM) in Assay Buffer.
-
Dilute screening compounds and this compound in DMSO, followed by a serial dilution in Assay Buffer to achieve the desired final concentrations.
-
-
Assay Plate Preparation (384-well format, 20 µL final volume):
-
Test Wells: Add 2 µL of screening compound dilution.
-
Positive Control Wells (Max Inhibition): Add 2 µL of 100 µM this compound (for a final concentration of 10 µM).
-
Negative Control Wells (No Inhibition): Add 2 µL of Assay Buffer containing 1% DMSO.
-
-
Enzyme Addition:
-
Add 10 µL of the 2X MtUng enzyme solution (10 nM) to all wells except the background controls.
-
For background wells, add 10 µL of Assay Buffer.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes to allow compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 8 µL of the 2X molecular beacon substrate solution (400 nM) to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 5 minutes for 60 minutes (kinetic read).
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Background) / (Rate_Negative_Control - Rate_Background))
-
-
Determine Assay Quality (Z'-factor):
-
Calculate the Z'-factor using the signals from the positive (max inhibition) and negative (no inhibition) controls. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[8]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | High variability in controls | Ensure proper mixing and accurate liquid handling. Check reagent stability. |
| Low signal-to-background ratio | Optimize enzyme or substrate concentration. Ensure plate reader settings are optimal. | |
| High number of false positives | Compound autofluorescence | Pre-screen compounds for fluorescence at assay wavelengths. |
| Non-specific inhibition | Perform counter-screens in the absence of the enzyme to identify aggregators or reactive compounds. | |
| Inconsistent IC50 values | Reagent degradation | Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
| Inaccurate pipetting | Calibrate and maintain pipettes and liquid handlers. Use low-retention tips. |
References
- 1. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 2. Structure of uracil-DNA glycosylase from Mycobacterium tuberculosis: insights into interactions with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique features of the structure and interactions of mycobacterial uracil-DNA glycosylase: structure of a complex of the Mycobacterium tuberculosis enzyme in comparison with those from other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and biochemical studies on mycobacterial Uracil-DNA glycosylase (Ung) and MutT1, key proteins involved in maintaining the genomic integrity in Mycobacteria [etd.iisc.ac.in]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of MtUng-IN-1, a Putative MTH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit heightened levels of reactive oxygen species (ROS), leading to oxidative damage of cellular components, including nucleotides. The MutT Homolog 1 (MTH1) enzyme plays a crucial role in cancer cell survival by sanitizing the nucleotide pool, hydrolyzing oxidized dNTPs like 8-oxo-dGTP and 2-OH-dATP, thus preventing their incorporation into DNA and subsequent DNA damage.[1][2][3] Inhibition of MTH1 is a promising therapeutic strategy to selectively target cancer cells by exploiting their high oxidative stress.[3]
These application notes provide a comprehensive set of protocols to characterize the cellular effects of MtUng-IN-1 , a putative MTH1 inhibitor. The following sections detail the mechanism of action, methods to identify sensitive cell lines, and protocols for key in vitro assays to evaluate its efficacy.
Mechanism of Action of MTH1 Inhibitors
MTH1 inhibitors block the enzymatic activity of MTH1, leading to an accumulation of oxidized nucleotides within the cell. During DNA replication, these damaged nucleotides are incorporated into the newly synthesized DNA strand, triggering DNA damage responses, cell cycle arrest, and ultimately apoptosis in cancer cells.[3] Normal cells, with their lower levels of ROS and less reliance on MTH1, are less affected, providing a therapeutic window.[4]
Caption: Mechanism of action of MTH1 inhibition in cancer cells.
Sensitive Cell Lines
The sensitivity of cancer cell lines to MTH1 inhibition can vary. Below is a summary of reported sensitivities of various cancer cell lines to known MTH1 inhibitors, which can serve as a reference. A template table is provided for documenting the efficacy of this compound.
Table 1: Reported IC50 Values for Reference MTH1 Inhibitors
| Cell Line | Cancer Type | MTH1 Inhibitor | IC50 (µM) | Reference |
| HOS-MNNG | Osteosarcoma | TH1579 | ~0.1-0.5 | [1] |
| U2OS | Osteosarcoma | TH1579 | ~2-8 | [1] |
| C4-2 | Prostate Cancer | TH588 | Not specified | [5] |
| Various Hematologic | Leukemia/Lymphoma | TH588, TH1939 | Varies | [4] |
| MCF-7 | Breast Cancer | Ganoderiol E | 6.35 | [6] |
| HL-60 | Acute Myeloid Leukemia | Ganoderic acid Jc | 8.30 | [6] |
Table 2: Efficacy of this compound in Cancer Cell Lines (Template)
| Cell Line | Cancer Type | This compound IC50 (µM) | Notes |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8][9]
Caption: Workflow for determining cell viability and IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition:
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For the MTT assay, the formazan (B1609692) crystals are insoluble.[9]
-
Solubilization (MTT only): If using the MTT assay, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm for the MTS assay or 570 nm for the MTT assay using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis, necrosis, and remaining viable after treatment with this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]
Caption: Workflow for quantifying apoptosis by flow cytometry.
Protocol:
-
Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 to 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15]
Caption: Workflow for analyzing cell cycle distribution.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with cold PBS. While vortexing gently, add the cells dropwise into ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours.[13][16]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase may indicate cell cycle arrest.
References
- 1. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. protocols.io [protocols.io]
- 11. kumc.edu [kumc.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. 流式细胞术检测细胞周期-细胞周期流式结果分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for MtUng-IN-1 in Studying the Mycobacterial Base Excision Repair Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtUng-IN-1 is a chemical inhibitor of the Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng), a critical enzyme in the Base Excision Repair (BER) pathway. This pathway is essential for maintaining the genomic integrity of M. tuberculosis, particularly in the hostile environment within a host macrophage where DNA is susceptible to damage.[1][2] Inhibition of MtUng leads to the accumulation of uracil (B121893) in the mycobacterial genome, resulting in DNA damage and eventual cell death. This makes this compound a valuable tool for studying the intricacies of the mycobacterial BER pathway and for assessing its potential as a therapeutic target for novel anti-tuberculosis drugs.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its use in research settings.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of MtUng. Uracil can arise in DNA through the deamination of cytosine, a common form of DNA damage. MtUng initiates the BER pathway by recognizing and excising the uracil base from the DNA backbone. By inhibiting this first step, this compound effectively stalls the repair process, leading to genomic instability and cytotoxicity in M. tuberculosis.
Applications
-
Studying the Base Excision Repair (BER) Pathway: this compound can be utilized to investigate the functional importance of the BER pathway in M. tuberculosis under various stress conditions, such as oxidative stress, which is relevant to the host macrophage environment.
-
Target Validation: As a specific inhibitor, this compound serves as a tool for validating MtUng as a viable drug target for the development of new anti-tubercular agents.
-
High-Throughput Screening: The principles of MtUng inhibition can be adapted for high-throughput screening assays to identify novel and more potent inhibitors of this enzyme.
Data Presentation
Quantitative data for this compound is crucial for designing and interpreting experiments. The following table summarizes the known inhibitory concentration.
| Compound | Target | IC50 |
| This compound | Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng) | 300 µM |
Table 1: Inhibitory Concentration of this compound.
Below is an example of how dose-response data for this compound against M. tuberculosis could be presented.
| This compound Concentration (µM) | Percent Inhibition of M. tuberculosis growth |
| 0 | 0 |
| 50 | 15 |
| 100 | 30 |
| 200 | 45 |
| 300 | 50 |
| 400 | 60 |
| 500 | 75 |
Table 2: Example Dose-Response Data for this compound.
Signaling Pathway Diagram
The primary signaling pathway studied using this compound is the Base Excision Repair (BER) pathway initiated by the Uracil-DNA Glycosylase.
Experimental Protocols
In Vitro MtUng Enzyme Activity Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring Uracil DNA Glycosylase activity.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of purified MtUng.
Materials:
-
Purified recombinant M. tuberculosis Uracil-DNA Glycosylase (MtUng)
-
This compound
-
Fluorescently labeled DNA oligonucleotide substrate containing a single uracil residue (e.g., a molecular beacon with a fluorophore and a quencher)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in assay buffer.
-
Dilute the fluorescent DNA substrate in assay buffer to the desired working concentration.
-
Dilute the purified MtUng enzyme in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Purified MtUng enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorescent DNA substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The cleavage of the uracil base by MtUng will lead to a conformational change in the substrate, separating the fluorophore and quencher and resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
Application Notes and Protocols for Target Validation of MtUng-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses robust DNA repair mechanisms crucial for its survival and persistence within the host. One such key enzyme is Uracil (B121893) DNA glycosylase (Ung), which is involved in the base excision repair (BER) pathway. MtUng is responsible for recognizing and excising uracil from DNA, a promutagenic base that can arise from the deamination of cytosine. The G+C-rich genome of Mtb makes it particularly susceptible to cytosine deamination, highlighting the importance of MtUng for maintaining genomic integrity. Inhibition of MtUng is a promising therapeutic strategy to compromise the viability and increase the mutation rate of M. tuberculosis.
MtUng-IN-1 is a known inhibitor of Mycobacterium tuberculosis Uracil DNA glycosylase (MtUng) with a reported half-maximal inhibitory concentration (IC50) of 300 μM.[1][2] These application notes provide a comprehensive experimental design for the target validation of this compound, detailing biochemical and cellular assays to confirm its mechanism of action and evaluate its potential as an anti-tubercular agent.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and a comparator inhibitor. These tables are designed to be populated with experimental data generated using the protocols outlined below.
Table 1: Biochemical Potency of MtUng Inhibitors
| Compound | Target | IC50 (μM) | Ki (μM) | Binding Affinity (KD) (μM) |
| This compound | MtUng | 300[1][2] | Data to be determined | Data to be determined |
| Comparator (e.g., Uracil) | MtUng | Data to be determined | Data to be determined | Data to be determined |
Table 2: Cellular Activity of this compound against Mycobacterium tuberculosis
| Compound | Cell Line | Minimum Inhibitory Concentration (MIC) (μM) | Intracellular Killing (Log Reduction in CFU) | Cytotoxicity (CC50 in Macrophages) (μM) |
| This compound | M. tuberculosis H37Rv | Data to be determined | Data to be determined | Data to be determined |
| Rifampicin (Control) | M. tuberculosis H37Rv | Known Value | Known Value | Known Value |
Proposed Signaling Pathway and Mechanism of Action
Inhibition of MtUng by this compound is hypothesized to lead to an accumulation of uracil in the DNA of Mycobacterium tuberculosis. This disruption of the base excision repair pathway can result in an increased rate of C-to-T transition mutations. The accumulation of mutations in essential genes can compromise bacterial fitness, leading to reduced viability and potentially increased susceptibility to host-induced stresses or other antimicrobial agents.
Caption: Proposed mechanism of action for this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the biochemical and cellular validation of this compound.
Caption: Workflow for the biochemical validation of this compound.
Caption: Workflow for the cellular validation of this compound.
Experimental Protocols
Biochemical Assays
-
Cloning and Expression: The ung gene from M. tuberculosis H37Rv (Rv2793) is cloned into an expression vector (e.g., pET-28a) with a hexahistidine (6xHis) tag. The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
-
Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is cleared by centrifugation. The supernatant containing the soluble 6xHis-tagged MtUng is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford or BCA protein assay.
This assay utilizes a single-stranded DNA oligonucleotide probe with a uracil base, a fluorophore at one end, and a quencher at the other, forming a hairpin structure. The excision of uracil by MtUng leads to the linearization of the probe and an increase in fluorescence.
-
Reagents:
-
Assay Buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA.
-
Substrate: A 5'-FAM and 3'-DABCYL labeled oligonucleotide containing a single uracil residue.
-
Enzyme: Purified recombinant MtUng.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
In a 96-well black plate, add 50 µL of assay buffer.
-
Add 1 µL of this compound at various concentrations (final concentrations ranging from 0.1 µM to 1 mM). For the control, add 1 µL of DMSO.
-
Add 25 µL of purified MtUng enzyme (final concentration to be optimized for linear reaction kinetics).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorescent DNA substrate (final concentration to be optimized, typically around the Km value).
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 520 nm) over time using a plate reader at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the MtUng activity assay is performed with varying concentrations of both the substrate and this compound.
-
Procedure:
-
Set up reactions as described in section 1.2.
-
Use a matrix of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x Km) and inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC50).
-
Measure the initial reaction rates for each condition.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value.
-
Cellular Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
This compound stock solution.
-
96-well microplates.
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the bacteria.
-
This assay assesses the toxicity of this compound to a macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
This assay evaluates the ability of this compound to kill M. tuberculosis residing within macrophages.
-
Procedure:
-
Infect a monolayer of macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI) for a few hours.
-
Wash the cells to remove extracellular bacteria.
-
Treat the infected cells with different concentrations of this compound.
-
At various time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages with a gentle detergent (e.g., Triton X-100).
-
Plate serial dilutions of the cell lysates on Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the log reduction in CFU for each concentration of this compound compared to the untreated control at each time point.
-
Conclusion
The successful completion of these experimental protocols will provide a comprehensive validation of MtUng as a therapeutic target in Mycobacterium tuberculosis and will establish the biochemical and cellular profile of this compound. The data generated will be crucial for making informed decisions regarding the progression of this compound in the drug discovery pipeline. The provided workflows and diagrams offer a clear and logical framework for executing and interpreting the target validation studies.
References
Troubleshooting & Optimization
MtUng-IN-1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MtUng-IN-1, a known inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as compound 18a, is an inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng) with an IC50 of 300 μM.[1] It is a valuable tool for studying the DNA repair pathways of M. tuberculosis and for the development of novel anti-tubercular agents.
Q2: What is the primary solvent for dissolving this compound?
A2: Based on published research, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, stock solutions are typically prepared in DMSO.
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?
A3: This is a common issue for compounds with low aqueous solubility. When the DMSO stock solution is diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit in the final buffer composition, leading to precipitation.
Q4: What is the mechanism of action of this compound?
A4: this compound inhibits the Uracil-DNA Glycosylase (Ung) enzyme in Mycobacterium tuberculosis. This enzyme is a key component of the Base Excision Repair (BER) pathway, which is responsible for removing uracil (B121893) from the DNA. Uracil can arise in DNA through the deamination of cytosine, a common form of DNA damage. By inhibiting MtUng, this compound prevents the repair of this damage, which can lead to mutations and ultimately, bacterial cell death.
Troubleshooting Guide: Solubility Issues in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges with this compound in your experiments.
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.
Solutions:
-
Optimize DMSO Concentration:
-
Recommendation: Maintain a final DMSO concentration of 1-5% in your assay. Many cell lines and enzymes can tolerate this range. However, it is crucial to run a vehicle control (buffer with the same final DMSO concentration without the inhibitor) to account for any solvent effects.
-
Protocol: Prepare a higher concentration stock solution of this compound in 100% DMSO. Then, perform serial dilutions in your aqueous buffer to reach the desired final concentration of the inhibitor, while ensuring the final DMSO concentration remains within the tolerated range.
-
-
Use of Pluronic F-127:
-
Recommendation: Pluronic F-127 is a non-ionic surfactant that can help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Protocol: Prepare a stock solution of Pluronic F-127 (e.g., 10% w/v in water). Add a small amount to your aqueous buffer to achieve a final concentration of 0.01-0.1% before adding the this compound DMSO stock. Always include a vehicle control with Pluronic F-127.
-
-
Sonication:
-
Recommendation: Sonication can help to break down small precipitate particles and transiently increase solubility.
-
Protocol: After diluting the this compound stock in the aqueous buffer, place the solution in a bath sonicator for 5-10 minutes. Visually inspect for any remaining precipitate. Note that this may not provide long-term stability.
-
Issue 2: Inconsistent Assay Results
Cause: Poor solubility can lead to inconsistent concentrations of the active inhibitor in your assay, resulting in high variability in your data.
Solutions:
-
Pre-dissolve in Assay Buffer:
-
Recommendation: Before adding to your cells or enzyme preparation, ensure the inhibitor is fully dissolved in the assay buffer.
-
Protocol: Prepare the final dilution of this compound in the assay buffer in a separate tube. Vortex thoroughly and visually inspect for any signs of precipitation before adding it to your experimental wells.
-
-
Solubility Testing:
-
Recommendation: Determine the approximate solubility of this compound in your specific assay buffer.
-
Protocol: Prepare a series of dilutions of your this compound DMSO stock in your assay buffer. Incubate at the experimental temperature for a set period (e.g., 30 minutes). Centrifuge the samples and measure the concentration of the supernatant (e.g., by UV-Vis spectroscopy if a chromophore is present and a standard curve is available). This will give you an empirical understanding of the solubility limit in your experimental conditions.
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Primary Stock Solvent | 100% DMSO | Prepare a high-concentration stock (e.g., 10-50 mM). |
| Final DMSO Concentration | 1-5% (v/v) | Always include a vehicle control with the same DMSO concentration. |
| Use of Surfactants | Pluronic F-127 (0.01-0.1%) | Can improve solubility and reduce precipitation. |
| Working Solution Storage | Prepare fresh for each experiment | Aqueous solutions of poorly soluble compounds are often not stable for long-term storage. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a general method for preparing working solutions of this compound for in vitro assays.
Materials:
-
This compound solid
-
100% DMSO
-
Sterile aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM NaCl, 0.1 mg/mL BSA)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in your desired volume of 100% DMSO.
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex thoroughly until the solid is completely dissolved. This is your stock solution. Store at -20°C for long-term storage.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, you may need to prepare an intermediate dilution from your 10 mM stock in 100% DMSO.
-
-
Prepare the Final Working Solution in Aqueous Buffer:
-
Determine the final volume and concentration of this compound needed for your assay.
-
Calculate the volume of the DMSO stock solution required.
-
Crucially, add the DMSO stock solution to the aqueous buffer, not the other way around. This helps to prevent immediate precipitation.
-
Vortex the solution immediately and thoroughly after adding the DMSO stock.
-
Visually inspect the solution for any signs of precipitation. If a slight cloudiness is observed, you can try sonicating the solution for 5-10 minutes.
-
Use the freshly prepared working solution immediately in your assay.
-
Visualizations
Signaling Pathway
Caption: Base Excision Repair (BER) pathway initiated by MtUng in M. tuberculosis.
Experimental Workflow
Caption: Workflow for preparing and using this compound in aqueous solutions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound solubility issues.
References
How to reduce MtUng-IN-1 off-target effects
Disclaimer: Information on a specific compound designated "MtUng-IN-1" is not available in the public domain. This guide is based on established principles and best practices for reducing off-target effects of small molecule inhibitors, particularly kinase inhibitors, and uses "this compound" as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like this compound?
A1: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended target.[1][2][3] For a kinase inhibitor like this compound, this means it might inhibit other kinases or proteins in the cell, leading to unintended biological consequences, potential toxicity, and confounding experimental results.[1][4] Minimizing these effects is crucial for developing a safe and effective therapeutic and for obtaining reliable research data.[1]
Q2: How can I determine the selectivity of my batch of this compound?
A2: The selectivity of a kinase inhibitor is typically determined by profiling it against a large panel of kinases. This can be done through in vitro kinase assays that measure the inhibitor's potency (e.g., IC50 or Kd) against the intended target ("on-target") versus a wide range of other kinases ("off-targets"). A more selective compound will show high potency for the target kinase and significantly lower potency for other kinases.[5]
Q3: What is a typical starting concentration for this compound in cell-based assays to minimize off-target effects?
A3: The optimal concentration should be determined empirically for each cell line and experimental endpoint. A good starting point is to use a concentration that is at or slightly above the IC50 or EC50 for the on-target effect, while staying well below the concentrations that cause known off-target effects. It is recommended to perform a dose-response curve to identify the lowest effective concentration.[2] Using excessively high concentrations increases the likelihood of engaging off-target proteins.
Q4: Can off-target effects be beneficial?
A4: While generally considered undesirable, in some cases, the off-target activity of a drug can contribute to its therapeutic efficacy.[5] This is often discovered during later stages of drug development. However, for research purposes and for ensuring a clear understanding of the biological role of the intended target, minimizing off-target effects is paramount.
Troubleshooting Guide
Q1: I'm observing unexpected or inconsistent results in my cell viability assays (e.g., MTT, CellTiter-Glo®) after treating with this compound. Could this be due to off-target effects?
A1: Yes, unexpected results in cell-based assays are a common indicator of off-target activity or other experimental issues. Here’s a systematic approach to troubleshoot:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular model at the concentrations used. This can be done using techniques like Western blotting to check for the phosphorylation status of a known downstream substrate or a Cellular Thermal Shift Assay (CETSA).
-
Assay-Specific Artifacts: Be aware that some compounds can interfere with assay chemistries.[6] For example, a compound might chemically reduce the MTT reagent, leading to a false cell viability reading.[6] Run a control with the compound in cell-free media to check for such interference.
-
Optimize Inhibitor Concentration: High concentrations are a primary cause of off-target effects.[2] Perform a detailed dose-response experiment to find the minimal concentration that produces the desired on-target effect.
-
Use a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of this compound. This can help differentiate between specific on-target effects and non-specific effects caused by the chemical scaffold.
-
Rescue Experiments: If possible, perform a "rescue" experiment. For example, if this compound's on-target effect is to inhibit a kinase leading to cell death, overexpressing a drug-resistant mutant of the target kinase should rescue the cells from the inhibitor's effect. If the cells still die, it strongly suggests off-target effects are at play.[4]
Q2: My Western blot results show changes in signaling pathways that are not directly linked to the known function of the target kinase, MtUng. What should I do?
A2: This is a strong indication of off-target activity.
-
Kinome Profiling: The most direct way to identify potential off-targets is to perform a kinome-wide selectivity screen.[7] This will provide a list of other kinases that are inhibited by this compound at various concentrations.
-
Validate Off-Targets: Once potential off-targets are identified, validate them in your cellular system using techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the suspected off-target protein.[1][4] If knocking down a suspected off-target protein phenocopies the effect of this compound, it confirms the off-target interaction.
-
Consult Databases: Check publicly available kinase inhibitor databases for the selectivity profiles of compounds with similar chemical scaffolds. This may provide clues about likely off-target families.
Data Presentation: Kinase Selectivity Profile
To minimize off-target effects, it is crucial to understand the selectivity of this compound. Below is a hypothetical kinase selectivity profile, comparing the potency (IC50) of this compound against its intended target (MtUng) and other related kinases. A higher IC50 value indicates lower potency and thus, less likelihood of off-target inhibition at therapeutic concentrations.
| Kinase Target | IC50 (nM) of this compound | Selectivity (Fold vs. MtUng) |
| MtUng (Target) | 5 | 1 |
| MAP4K2 | >1000 | >200 |
| MAP4K3 | 850 | 170 |
| PIM1 | 250 | 50 |
| CDK11 | 1500 | 300 |
| MEK1 | >5000 | >1000 |
| PAK4 | 1200 | 240 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol is a standard method to determine the IC50 value of an inhibitor against a purified kinase.
-
Compound Preparation: Prepare a series of dilutions of this compound (e.g., from 1 nM to 10 µM) in a suitable solvent like DMSO.
-
Reaction Setup: In a multi-well plate, combine the purified MtUng kinase, a suitable substrate peptide, and ATP at a concentration close to its Km value.
-
Initiate Reaction: Add the diluted this compound to the wells and incubate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, often containing EDTA to chelate Mg2+, which is necessary for kinase activity.
-
Quantification: Measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays (e.g., Caliper LabChip) or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blotting for On-Target Engagement
This protocol verifies that this compound is inhibiting its target in a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total protein levels of the substrate) to determine the change in phosphorylation upon treatment with this compound.
Visualizations
Hypothetical Signaling Pathway
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MtUng-IN-1 dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of MtUng-IN-1 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng), a key enzyme in the Base Excision Repair (BER) pathway.[1][2] Uracil (B121893) can be incorporated into DNA through deamination of cytosine or misincorporation of dUTP during replication.[1][3] MtUng identifies and removes uracil from DNA, preventing mutations.[1][4] By inhibiting MtUng, this compound is expected to lead to an accumulation of uracil in the DNA of Mycobacterium tuberculosis, ultimately causing DNA damage and cell death. In the context of cancer research, inhibiting the analogous human enzyme (UNG) can sensitize cancer cells to certain chemotherapeutic agents like 5-fluorodeoxyuridine (5-FdU).[5][6]
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng) is 300 μM. It is important to note that the IC50 value can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.
Q3: How do I determine the optimal starting concentration for my in vitro experiments?
A3: A good starting point for in vitro experiments is to test a concentration range around the reported IC50 value. We recommend starting with a dose-response experiment that includes concentrations below, at, and above 300 μM. For example, you could use a serial dilution series ranging from 10 μM to 1 mM. This will help you determine the effective concentration range for your specific cell line and experimental conditions.
Q4: How can I translate an effective in vitro dose to an in vivo animal model?
A4: Extrapolating an effective in vitro dose to an in vivo model is a complex process that requires careful consideration of pharmacokinetic and pharmacodynamic properties.[7] A common starting point is to conduct a Maximum Tolerated Dose (MTD) study in the selected animal model.[7] This involves administering escalating doses of this compound to different groups of animals and monitoring for signs of toxicity.[7] The MTD is the highest dose that does not cause unacceptable adverse effects.[7] Subsequent efficacy studies can then be performed using doses at and below the MTD.
Q5: What are potential off-target effects of this compound?
A5: Currently, there is no publicly available data on the specific off-target effects of this compound. However, as with any small molecule inhibitor, off-target effects are a possibility.[8][9] It is crucial to include appropriate controls in your experiments to assess for such effects. This may involve using cell lines that do not express the target enzyme or employing techniques like proteomic profiling to identify unintended binding partners.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No or low inhibitory effect observed | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme in your assay. 2. Inhibitor instability: this compound may be unstable under your experimental conditions (e.g., temperature, pH, or solvent). 3. Cell permeability issues: The compound may not be effectively entering the cells to reach its target. 4. High cell density: A high number of cells can reduce the effective concentration of the inhibitor per cell. | 1. Perform a dose-response curve: Test a wider range of concentrations, starting from nanomolar to high micromolar or even millimolar, to determine the optimal inhibitory concentration. 2. Check inhibitor stability: Prepare fresh stock solutions and minimize freeze-thaw cycles. Ensure the final solvent concentration (e.g., DMSO) is compatible with your cells and does not exceed 0.1-0.5%. 3. Assess cell permeability: Consider using cell permeability assays or modifying the formulation to enhance uptake. 4. Optimize cell seeding density: Determine the optimal cell number for your assay that allows for a measurable effect of the inhibitor.[10] |
| High variability between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variations. 2. Uneven cell seeding: Inconsistent cell numbers across wells will result in variable responses. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth. | 1. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. 2. Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding to ensure an even distribution of cells in each well. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile media or PBS to create a humidified barrier. |
| Unexpected cytotoxicity | 1. Off-target effects: this compound may be hitting other cellular targets, leading to toxicity.[11] 2. Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the concentration used. | 1. Perform counter-screening: Test the inhibitor on cell lines that do not express the target enzyme to assess off-target toxicity. 2. Include a solvent control: Treat cells with the same concentration of the solvent used for the inhibitor to determine its contribution to cytotoxicity. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No or low efficacy in animal models | 1. Suboptimal dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. 2. Poor bioavailability: The inhibitor may have poor absorption, rapid metabolism, or rapid excretion.[7] 3. Incorrect route of administration: The chosen route of administration may not be optimal for achieving the desired drug exposure. | 1. Conduct a dose-escalation study: Test a range of doses below the MTD to identify an effective dose. 2. Perform pharmacokinetic (PK) studies: Analyze blood samples to determine the concentration of this compound over time. This will provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile.[7] 3. Explore different administration routes: Consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection if oral administration is not effective. |
| Animal toxicity observed | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. On-target toxicity: Inhibition of the target enzyme in normal tissues may lead to adverse effects.[11] 3. Off-target toxicity: The inhibitor may be interacting with other targets in the animal, causing toxicity.[12] | 1. Perform an MTD study: Carefully determine the highest dose that can be safely administered.[7] 2. Monitor for on-target effects: Assess the function of organs and tissues where the target enzyme is known to be expressed. 3. Conduct toxicological studies: Perform histopathological analysis of major organs to identify any signs of toxicity. |
Data Presentation
In Vitro Efficacy of this compound (Hypothetical Data)
| Cell Line | IC50 (μM) | Assay Type |
| Mycobacterium tuberculosis H37Rv | 300 | Enzyme Inhibition Assay |
| Human Colon Cancer Cell Line (HCT116) | >1000 | Cell Viability Assay (MTT) |
| Human Lung Cancer Cell Line (A549) | >1000 | Cell Viability Assay (MTT) |
Note: The IC50 for MtUng has been reported.[13] Data for human cell lines is hypothetical and should be determined experimentally.
In Vivo Tolerability of this compound in Mice (Hypothetical Data)
| Dose (mg/kg) | Route of Administration | Observation Period (Days) | Body Weight Change (%) | Clinical Signs of Toxicity |
| 10 | Oral (p.o.) | 14 | +2.5 | None |
| 30 | Oral (p.o.) | 14 | -1.8 | None |
| 100 | Oral (p.o.) | 14 | -8.5 | Mild lethargy on Day 2 |
| 300 | Oral (p.o.) | 7 | -15.2 | Significant lethargy, ruffled fur |
Note: This data is for illustrative purposes only. An MTD study must be conducted to determine the actual tolerability of this compound in your chosen animal model.
Experimental Protocols
Protocol: In Vitro Enzyme Inhibition Assay for MtUng
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer appropriate for the MtUng enzyme.
-
Prepare a solution of the uracil-containing DNA substrate.
-
Prepare a solution of purified MtUng enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).
-
Add the MtUng enzyme to all wells except the negative control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes).
-
Initiate the reaction by adding the DNA substrate to all wells.
-
Incubate the plate for a specific time, allowing the enzymatic reaction to proceed.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detect the product of the reaction. This could be done using various methods, such as fluorescence or a coupled enzyme assay.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Acclimatization:
-
Acclimate the animals (e.g., mice) to the housing conditions for at least one week before the experiment.
-
-
Dose Preparation:
-
Prepare a formulation of this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Dose Administration:
-
Divide the animals into groups (e.g., 3-5 animals per group).
-
Administer a single dose of this compound to each group, with each group receiving a different, escalating dose. Include a vehicle control group.
-
-
Monitoring:
-
Monitor the animals daily for a set period (e.g., 14 days) for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.
-
-
Endpoint:
-
The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 10-20% loss in body weight.
-
-
Necropsy and Histopathology:
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
Collect major organs for histopathological analysis to identify any microscopic signs of toxicity.
-
Mandatory Visualizations
Caption: this compound inhibits the Base Excision Repair pathway.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Structural and biochemical studies on mycobacterial Uracil-DNA glycosylase (Ung) and MutT1, key proteins involved in maintaining the genomic integrity in Mycobacteria [etd.iisc.ac.in]
- 2. Structure of uracil-DNA glycosylase from Mycobacterium tuberculosis: insights into interactions with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uracil in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting MtUng-IN-1 experimental variability
Topic: Troubleshooting MtUng-IN-1 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is higher than the reported value. What could be the cause?
A1: Several factors can lead to a higher than expected IC50 value. These include:
-
Enzyme Concentration: Using a higher concentration of MtUng than specified in the protocol can lead to an apparent decrease in inhibitor potency.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using the recommended substrate concentration.
-
Inhibitor Purity and Stability: Verify the purity of your this compound stock. The compound may have degraded if not stored correctly.
-
Assay Conditions: Deviations in pH, temperature, or buffer composition can affect enzyme activity and inhibitor binding.[1][2]
Q2: I am observing significant well-to-well variability in my 96-well plate assay. What are the common causes?
A2: Well-to-well variability can be caused by a number of factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[3] Ensure your pipettes are calibrated and use appropriate techniques.
-
Improper Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reaction rates.
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate the reagents and alter reaction kinetics.
-
Temperature Gradients: Uneven heating of the plate can cause differences in enzyme activity across the wells.
Q3: this compound has low solubility in my aqueous assay buffer. How can I improve this?
A3: Many small molecule inhibitors have poor aqueous solubility. Here are some suggestions:
-
Use of a Co-solvent: A small percentage of an organic solvent like DMSO or ethanol (B145695) can be used to aid solubility.[4] However, it is crucial to test the tolerance of the MtUng enzyme to the chosen solvent, as high concentrations can be inhibitory.
-
Stock Concentration: Prepare a high-concentration stock solution of this compound in a suitable organic solvent and then dilute it into the aqueous assay buffer.
-
Sonication: Briefly sonicating the solution can help to dissolve the compound.
Troubleshooting Guides
Issue: High Variability in IC50 Determination for this compound
This guide provides a systematic approach to troubleshooting inconsistent IC50 values for this compound.
Step 1: Verify Reagent Quality and Concentration
-
MtUng Enzyme: Confirm the concentration and activity of your enzyme stock. If possible, perform a quality control check using a known standard. Enzyme degradation due to improper storage or multiple freeze-thaw cycles is a common issue.[4]
-
Substrate: Ensure the substrate concentration is accurate and that the substrate has not degraded.
-
This compound: Prepare a fresh stock solution of the inhibitor. Verify the solvent used is compatible with the assay and does not inhibit the enzyme at the final concentration used.
Step 2: Optimize Assay Conditions
-
Buffer Composition: The pH and ionic strength of the assay buffer can significantly impact enzyme activity and inhibitor binding. Ensure the buffer is prepared correctly and the pH is verified.
-
Temperature: Enzymatic reactions are sensitive to temperature fluctuations.[1][2] Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.
-
Incubation Times: Adhere strictly to the recommended pre-incubation and reaction times.[3]
Step 3: Review Assay Protocol and Execution
-
Pipetting Technique: Use calibrated pipettes and reverse pipetting for viscous solutions to minimize errors.
-
Plate Layout: Be mindful of potential edge effects. If possible, avoid using the outermost wells of the plate for critical samples.
-
Controls: Include appropriate controls in your experiment:
-
No enzyme control (background)
-
No inhibitor control (100% activity)
-
No substrate control
-
Data Presentation: Impact of Assay Conditions on IC50
The following table summarizes hypothetical data illustrating how different assay parameters can influence the determined IC50 value of this compound.
| Parameter | Condition 1 | IC50 (nM) - Cond. 1 | Condition 2 | IC50 (nM) - Cond. 2 |
| Enzyme Conc. | 1 nM | 50.2 ± 3.5 | 5 nM | 251.8 ± 15.2 |
| Substrate Conc. | 1x Km | 48.9 ± 4.1 | 5x Km | 152.3 ± 11.7 |
| DMSO Conc. | 0.5% | 51.5 ± 3.9 | 5% | 95.7 ± 8.1 |
| pH | 7.5 | 49.8 ± 4.3 | 6.5 | 110.4 ± 9.6 |
Experimental Protocols
Key Experiment: MtUng Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound.
Materials:
-
Recombinant M. tuberculosis Uracil-DNA Glycosylase (MtUng)
-
Fluorescently labeled oligonucleotide substrate containing a single uracil (B121893) base
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
This compound
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 25 µL of the this compound dilutions to the appropriate wells.
-
Add 25 µL of MtUng enzyme solution (at 2x the final desired concentration) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorescently labeled substrate (at 2x the final desired concentration) to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of MtUng inhibition by this compound.
Caption: Troubleshooting workflow for IC50 variability.
Caption: Experimental workflow for MtUng inhibition assay.
References
Technical Support Center: Assessing MtUng-IN-1 Cytotoxicity in Non-Target Cells
Disclaimer: As of December 2025, publicly available data specifically detailing the cytotoxic effects of MtUng-IN-1 on non-target cells is limited. This guide provides a comprehensive framework and best-practice protocols for researchers to independently assess the cytotoxicity of this compound and other novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of this compound in non-target cells?
The initial step is to select a panel of relevant non-target cell lines for testing. The choice of cell lines should be guided by the intended therapeutic application of this compound. For instance, if this compound is being developed as a cancer therapeutic, it is crucial to test its effects on healthy, non-cancerous cell lines, particularly those from organs that are common sites of drug-induced toxicity, such as the liver (e.g., HepG2), kidneys (e.g., HEK293), and hematopoietic system (e.g., peripheral blood mononuclear cells).
Q2: Which cytotoxicity assay is most appropriate for evaluating a new compound like this compound?
There is no single "best" assay. It is recommended to use a combination of assays that measure different cellular endpoints to obtain a comprehensive cytotoxicity profile. A common starting point is a metabolic activity assay like the MTT assay, which measures cell viability.[1] This can be complemented with an assay that measures membrane integrity, such as the Lactate (B86563) Dehydrogenase (LDH) release assay, and an assay that specifically detects apoptosis, like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[2]
Q3: How should I determine the concentration range for testing this compound?
A wide concentration range should be tested to determine the dose-response relationship. A common approach is to perform a logarithmic serial dilution, starting from a high concentration (e.g., 100 µM) and going down to a very low concentration (e.g., 0.01 µM). This will help in determining the IC50 value (the concentration at which 50% of cell viability is inhibited).[1]
Q4: What are the essential controls to include in my cytotoxicity experiments?
Proper controls are critical for the correct interpretation of results.[3] The following controls should be included in every experiment:
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration as in the experimental wells. This control is essential to ensure that the solvent itself is not causing any cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic compound (e.g., staurosporine (B1682477) or doxorubicin) to ensure that the assay is working correctly.
-
Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to induce 100% cell death, representing the maximum possible LDH release.[3]
-
Medium-Only Control (Blank): Wells containing only cell culture medium, to determine the background absorbance/fluorescence.
Q5: My MTT and LDH assay results are conflicting. What could be the reason?
Discrepancies between different cytotoxicity assays are not uncommon as they measure different cellular events. The MTT assay measures metabolic activity, which may not always correlate directly with cell death. For instance, a compound might inhibit cell proliferation without immediately causing cell death, leading to a decrease in the MTT signal but no significant LDH release. Conversely, a compound could induce membrane damage without immediately affecting metabolic activity. Therefore, it is important to consider the mechanism of action of the compound and the time course of the experiment.
Troubleshooting Guides
MTT Assay
| Problem | Potential Cause(s) | Solution(s) |
| High background in blank wells | Contamination of medium or reagents; Incomplete removal of medium before adding DMSO. | Use fresh, sterile reagents; Ensure complete removal of medium before solubilizing formazan (B1609692) crystals. |
| Low signal in untreated control wells | Low cell seeding density; Poor cell health; Incorrect incubation time. | Optimize cell seeding density; Ensure cells are healthy and in the logarithmic growth phase; Optimize incubation time with MTT.[2] |
| Inconsistent results between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| OD values not consistent with microscopic observation | The compound may interfere with the MTT reduction; The compound may be mitogenic at certain concentrations. | Visually inspect formazan crystal formation; Consider using an alternative viability assay like WST-1 or CellTiter-Glo®.[4][5] |
LDH Assay
| Problem | Potential Cause(s) | Solution(s) |
| High spontaneous LDH release in untreated controls | Poor cell health; Mechanical stress during handling; Over-incubation. | Use healthy cells; Handle the plate gently; Optimize the incubation time. |
| Low maximum LDH release | Incomplete cell lysis; Low cell number. | Ensure the lysis buffer is effective for your cell type; Increase the cell seeding density.[3] |
| High variability between replicates | Pipetting errors when collecting supernatant; Bubbles in the wells. | Be careful when transferring the supernatant; Ensure there are no bubbles before reading the plate. |
Apoptosis Assay (Annexin V/PI)
| Problem | Potential Cause(s) | Solution(s) |
| High percentage of necrotic cells (PI positive) in untreated controls | Harsh cell handling during harvesting and staining. | Handle cells gently; Keep cells on ice; Minimize the time between staining and analysis. |
| Weak Annexin V signal | Insufficient incubation time with the compound; Low concentration of Annexin V. | Perform a time-course experiment to determine the optimal treatment duration; Use the recommended concentration of Annexin V. |
| Compensation issues in flow cytometry | Incorrect compensation settings. | Set up single-stain controls for Annexin V and PI to correctly compensate for spectral overlap. |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into a purple formazan product.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.
LDH Cytotoxicity Assay
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[6]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[2] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which generally involves normalizing the results to the spontaneous and maximum LDH release controls.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[2]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Quantitative Data Summary Tables
Table 1: IC50 Values of this compound in Non-Target Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| e.g., HEK293 | Kidney | 24 | |
| 48 | |||
| 72 | |||
| e.g., HepG2 | Liver | 24 | |
| 48 | |||
| 72 | |||
| e.g., PBMCs | Blood | 24 | |
| 48 | |||
| 72 |
Table 2: LDH Release upon Treatment with this compound (at 48 hours)
| Cell Line | Concentration of this compound (µM) | % Cytotoxicity (LDH Release) |
| e.g., HEK293 | 0 (Control) | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| e.g., HepG2 | 0 (Control) | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Apoptosis Induction by this compound in a Representative Non-Target Cell Line (at 48 hours)
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Visualizations
References
- 1. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Health Screening Assays for Drug Discovery [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Overcoming Resistance to MtUng-IN-1
Disclaimer: The compound "MtUng-IN-1" is not found in the public scientific literature. This technical support guide is a template built around the well-characterized cancer target MTH1 (MutT Homolog 1) , also known as NUDT1. This compound is treated here as a hypothetical MTH1 inhibitor. Researchers should adapt the information and protocols provided to their specific compound of interest.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering resistance to MTH1 inhibitors in cell lines.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MTH1 inhibitors like this compound?
A1: MTH1 is a "housekeeping" enzyme that sanitizes the deoxynucleoside triphosphate (dNTP) pool by hydrolyzing oxidized purine (B94841) nucleotides, such as 8-oxo-dGTP.[1][2] Cancer cells often have high levels of reactive oxygen species (ROS) due to their accelerated metabolism, making them highly dependent on MTH1 to prevent the incorporation of damaged nucleotides into their DNA, which would otherwise lead to DNA damage and cell death.[3][4] MTH1 inhibitors block this sanitizing function, leading to the accumulation of oxidized dNTPs, their incorporation into DNA, and subsequent DNA damage, which is selectively toxic to cancer cells.[3][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to MTH1 inhibitors can arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as ABCB1 (P-glycoprotein), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[6]
-
Target Alteration: While not yet widely reported for MTH1, mutations in the drug-binding site of the target protein are a common resistance mechanism for other targeted therapies.
-
Enhanced Antioxidant Capacity: Upregulation of antioxidant pathways, such as the glutathione-dependent oxidative stress defense system, can reduce the levels of ROS and the pool of oxidized dNTPs, thereby diminishing the inhibitor's effect.[7][8]
-
Functional Redundancy: Cells may possess MTH1-independent 8-oxodGTPase activity that can compensate for the inhibition of MTH1, providing a bypass mechanism.[9]
-
Alterations in Downstream Signaling: Changes in DNA damage response (DDR) pathways or cell cycle checkpoints may allow cells to tolerate the increased incorporation of oxidized nucleotides.
Q3: Can I combine this compound with other agents to overcome resistance?
A3: Yes, combination therapy is a promising strategy. Consider the following combinations:
-
ROS-Inducing Agents: Combining MTH1 inhibitors with agents that increase ROS levels (e.g., some chemotherapies like doxorubicin, or radiation) can synergistically enhance the pool of oxidized dNTPs, overwhelming the cell's defenses.[10][11]
-
Glutathione (B108866) Depleting Agents: Drugs that inhibit glutathione synthesis (e.g., piperlongumine) can counteract resistance mediated by enhanced antioxidant capacity.[4][7]
-
MDR Pump Inhibitors: Compounds like Elacridar can block the efflux of the MTH1 inhibitor, restoring its intracellular concentration and efficacy in cells overexpressing ABCB1.[6]
-
Standard Chemotherapy: MTH1 inhibitors can enhance the efficacy of conventional chemotherapies that induce DNA damage.[8]
II. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased cell death with consistent this compound concentration. | Development of resistance. | 1. Confirm target engagement with a Cellular Thermal Shift Assay (CETSA).[5][12] 2. Assess the expression of MDR transporters like ABCB1 via Western blot or qPCR. 3. Measure intracellular ROS and glutathione levels. 4. Test combination therapies (see FAQ A3). |
| Variability in experimental results. | Inconsistent cell culture conditions; inhibitor instability. | 1. Ensure consistent cell passage number and confluency. 2. Prepare fresh inhibitor solutions for each experiment. 3. Regularly test for mycoplasma contamination. |
| No effect of this compound on a new cancer cell line. | Intrinsic resistance. | 1. Measure baseline MTH1 expression and activity in the cell line.[2] 2. Assess the cell line's basal ROS levels. Cell lines with low intrinsic oxidative stress may be less dependent on MTH1. 3. Evaluate for MTH1-independent 8-oxodGTPase activity.[9] |
III. Data Presentation: Combination Therapy Efficacy
The following table summarizes hypothetical data on the efficacy of a hypothetical MTH1 inhibitor (HMI), alone and in combination, in a resistant cell line.
| Treatment Group | Concentration | Cell Viability (%) | Fold Increase in 8-oxo-dG Incorporation |
| Vehicle Control | - | 100 ± 5.2 | 1.0 |
| HMI | 1 µM | 85 ± 4.1 | 3.2 ± 0.4 |
| ROS-Inducing Agent | 50 nM | 90 ± 3.8 | 1.5 ± 0.2 |
| HMI + ROS-Inducing Agent | 1 µM + 50 nM | 45 ± 3.5 | 9.8 ± 1.1 |
| Glutathione Depleting Agent | 10 µM | 92 ± 4.5 | 1.3 ± 0.3 |
| HMI + Glutathione Depleting Agent | 1 µM + 10 µM | 52 ± 4.0 | 7.5 ± 0.9 |
IV. Experimental Protocols
Protocol 1: Generation of MTH1 Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous, dose-escalating exposure.[13]
-
Determine Initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., CCK-8 or MTT) after 72 hours of treatment.
-
Initial Exposure: Begin by continuously culturing the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate (approximately 80-90% confluency in the same time frame as untreated parental cells), passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation step. This process can take several months. At each concentration step, it is advisable to cryopreserve a stock of the cells.
-
Characterize Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the parental IC50), perform a full dose-response curve to quantify the new IC50. The resistant cell line is considered successfully established if the IC50 increases by more than threefold.[14]
Protocol 2: Assessing 8-oxo-dG Incorporation via Modified Comet Assay
This assay quantifies DNA strand breaks and specific base lesions.[15]
-
Cell Treatment: Treat both parental and resistant cells with this compound at the respective IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on microscope slides.
-
Lysis: Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nucleoids.
-
Enzyme Digestion: Treat the slides with 8-oxoguanine DNA glycosylase (OGG1). This enzyme specifically recognizes and cleaves DNA at sites of 8-oxo-dG, creating additional strand breaks. A parallel set of slides should be incubated in buffer alone as a control.
-
Electrophoresis: Perform alkaline electrophoresis. The damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.
-
Quantification: Use imaging software to quantify the percentage of DNA in the comet tail. A significant increase in tail moment in the OGG1-treated slides compared to buffer-treated slides indicates the incorporation of 8-oxo-dG.
V. Visualizations
Signaling Pathways and Drug Action
Caption: Mechanism of action of MTH1 inhibitors in cancer cells.
Experimental Workflow for Resistance Analysis
Caption: Workflow for investigating and overcoming resistance.
Logical Flow for Combination Strategy Selection
Caption: Decision tree for selecting a combination therapy strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 8. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTH1 inhibition synergizes with ROS-inducing agents to trigger cervical cancer cells undergoing parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Common pitfalls in experiments with MtUng-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MtUng-IN-1, an inhibitor of Mycobacterium tuberculosis Uracil (B121893) DNA glycosylase (MtUng).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as Compound 18a) is an inhibitor of Mycobacterium tuberculosis Uracil DNA glycosylase (MtUng), a key enzyme in the base excision repair (BER) pathway of the bacterium.[1] Uracil can appear in DNA through the deamination of cytosine or the incorporation of dUMP during replication.[1][2][3] MtUng identifies and removes uracil from the DNA by hydrolyzing the N-glycosidic bond between the uracil base and the deoxyribose sugar.[1][2][3] This action creates an apurinic/apyrimidinic (AP) site, which is then processed by downstream enzymes in the BER pathway to maintain genomic integrity.[3] By inhibiting MtUng, this compound is believed to cause an accumulation of uracil in the mycobacterial DNA, leading to mutations and genomic instability, which can be detrimental to the bacterium's survival. This makes MtUng a target for the development of new anti-mycobacterial agents.[4]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 300 μM.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: While specific solubility data for this compound is not widely published, many small molecule inhibitors are initially dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5][6][7] It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. For long-term storage, keeping these aliquots at -20°C or -80°C is advisable. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]
Q4: I am observing precipitate in my cell culture media after adding this compound. What could be the cause and how can I resolve it?
A4: Precipitation in aqueous media is a common issue with hydrophobic small molecules.[7] This can be due to several factors:
-
Low Aqueous Solubility: The final concentration of this compound in your assay may exceed its solubility limit in the aqueous buffer or cell culture medium.
-
Solvent Shock: Diluting a concentrated DMSO stock directly into an aqueous solution can cause the compound to crash out.
-
pH and Temperature: The pH and temperature of your experimental medium can affect the solubility of the compound.
To troubleshoot this, you can try the following:
-
Determine the Solubility Limit: Before conducting your main experiment, test the solubility of this compound in your specific medium at various concentrations.
-
Optimize Dilution: Instead of a single large dilution step, try a serial dilution of your DMSO stock in the medium.
-
Use a Surfactant: In some biochemical assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility, but this should be tested for compatibility with your specific assay.
-
Gentle Warming: Briefly warming the solution in a water bath at 37°C may help dissolve the compound, but ensure the compound is heat-stable.
Q5: My experimental results with this compound are inconsistent. What are the potential reasons?
A5: Inconsistent results can stem from several experimental variables:
-
Compound Instability: The stability of this compound in your specific experimental buffer and at the working temperature may be limited.
-
Inaccurate Pipetting: Errors in pipetting, especially with small volumes of a concentrated stock, can lead to significant variations in the final concentration.
-
Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all impact the cellular response to an inhibitor.
-
Assay Conditions: Fluctuations in incubation times, temperature, and reagent concentrations can all contribute to variability.
To improve consistency, ensure precise pipetting, use fresh dilutions for each experiment, standardize your cell culture and assay protocols, and include appropriate positive and negative controls in every experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low inhibitory activity observed | Incorrect concentration of this compound. | Verify calculations and ensure accurate dilution of the stock solution. |
| Inactive compound. | Use a fresh aliquot of the stock solution. If the problem persists, consider purchasing a new batch of the compound. | |
| Assay conditions are not optimal. | Ensure the pH, temperature, and buffer components are suitable for both the enzyme and the inhibitor. | |
| High background signal in the assay | Off-target effects of this compound. | Run control experiments without the enzyme to see if the compound interferes with the assay components (e.g., fluorescence quenching or enhancement). |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Cell toxicity observed in control experiments (no target) | High concentration of DMSO. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and include a vehicle control (medium with the same concentration of DMSO without the inhibitor). |
| Off-target cytotoxicity of this compound. | This is a possibility for any small molecule inhibitor. Consider performing counter-screens with different cell lines or assays to assess specificity. |
Quantitative Data
The inhibitory activity of this compound can be compared to other reported inhibitors of MtUng.
| Compound | IC50 (μM) | Reference |
| This compound (Compound 18a) | 300 | [1] |
| Uracil (Positive Control) | ~2100 (2.1 mM) | [4] |
| Compound 5 (Uracil-based inhibitor) | 140 (0.14 mM) | [4] |
Experimental Protocols
Biochemical Assay for MtUng Inhibition using a Fluorescence-Based Method
This protocol is adapted from established methods for measuring MtUng activity and screening for inhibitors.[1][2][3][8][9]
Principle:
This assay utilizes a molecular beacon, which is a hairpin-shaped oligonucleotide with a fluorophore on one end and a quencher on the other. The stem of the hairpin contains several uracil bases. In its native state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. When MtUng is added, it excises the uracil bases, destabilizing the hairpin structure. This leads to the separation of the fluorophore and the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Purified recombinant MtUng enzyme
-
This compound
-
Uracil (as a positive control inhibitor)
-
DMSO
-
Molecular beacon substrate (custom synthesized oligonucleotide with a 5' fluorophore, a 3' quencher, and internal uracil bases)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 0.04 mg/mL BSA.[1]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Also, prepare dilutions of uracil as a positive control.
-
-
Set up the Assay Plate:
-
In a 96-well black microplate, add the following to each well:
-
Test wells: Assay Buffer, this compound at various concentrations.
-
Positive control wells: Assay Buffer, Uracil at various concentrations.
-
Negative control (no inhibitor) wells: Assay Buffer, an equivalent volume of DMSO (vehicle control).
-
Blank (no enzyme) wells: Assay Buffer, an equivalent volume of DMSO.
-
-
-
Enzyme Addition:
-
Add a fixed concentration of MtUng enzyme (e.g., 0.3 nM) to all wells except the blank wells.[1]
-
Mix gently and incubate for a short period (e.g., 10 minutes) at the desired temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the molecular beacon substrate to all wells to a final concentration of e.g., 30 nM.[1]
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each concentration of this compound, calculate the initial rate of the reaction (the slope of the linear portion of the fluorescence versus time plot).
-
Normalize the rates relative to the negative control (no inhibitor) well, which is set to 100% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Cell-Based Assay (MTT Assay) to Assess Cytotoxicity
This is a general protocol to evaluate the effect of this compound on the viability of a relevant cell line (e.g., a non-pathogenic mycobacterial strain or a mammalian cell line for off-target effects).
Principle:
The MTT assay is a colorimetric assay that measures cell metabolic activity.[10][11] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include wells with medium only (blank), cells with medium only (negative control), and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add a specific volume of MTT solution (e.g., 10 µL) to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization:
-
After the MTT incubation, add the solubilization solution to each well (e.g., 100 µL) and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Caption: Mechanism of action of MtUng and its inhibition by this compound.
References
- 1. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 4. Identification of a new and diverse set of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) inhibitors using structure-based virtual screening: Experimental validation and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 7. strandedtattoo.info [strandedtattoo.info]
- 8. researchgate.net [researchgate.net]
- 9. Structural and biochemical studies on mycobacterial Uracil-DNA glycosylase (Ung) and MutT1, key proteins involved in maintaining the genomic integrity in Mycobacteria [etd.iisc.ac.in]
- 10. MTT biochemical assay: Significance and symbolism [wisdomlib.org]
- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Small Molecule Inhibitors in Culture Media
This technical support center provides guidance on the stability and degradation of small molecule inhibitors, referred to herein as "Compound X," in common cell culture media. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues and ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common factors that can lead to the degradation of Compound X in cell culture media?
A1: The stability of a small molecule like Compound X in culture media can be influenced by several factors, including:
-
Media Composition: Components such as serum, high concentrations of certain amino acids, or the presence of reactive species can contribute to degradation.
-
pH of the Medium: The pH of the culture medium can directly impact the chemical stability of a compound.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Exposure to Light: Light-sensitive compounds may degrade upon exposure to ambient light.
-
Dissolution Solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media can affect compound stability and solubility.
-
Presence of Cells: Cellular metabolism can modify and degrade Compound X.
Q2: How should I prepare and store stock solutions of Compound X?
A2: For optimal stability, Compound X is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is advisable to store the DMSO stock solution at -20°C or -80°C and to minimize freeze-thaw cycles by preparing small aliquots. When preparing working solutions, it is recommended to use them immediately for the best results.
Q3: My experiment is showing inconsistent results. Could this be due to the degradation of Compound X?
A3: Yes, inconsistent results are a common sign of compound instability. If Compound X degrades during the course of your experiment, its effective concentration will decrease, leading to variability in the observed biological effects. It is crucial to standardize all experimental parameters, including cell seeding density, treatment duration, and media formulation, to minimize variability.[1] Consider performing a stability assay to determine the half-life of Compound X under your specific experimental conditions.[1]
Troubleshooting Guide
This guide addresses common issues researchers may encounter related to the stability and degradation of Compound X.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of the target pathway | Degradation of Compound X in the stock solution or culture medium. | Prepare fresh working solutions for each experiment from a properly stored stock. Minimize the exposure of the compound to light and elevated temperatures. Conduct a stability assay to determine the compound's half-life in your specific experimental setup.[1] |
| Suboptimal concentration of Compound X. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Observed Cell Toxicity | High concentration of Compound X or the solvent (e.g., DMSO). | Titrate down the concentration of Compound X. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[1] |
| Variability Between Experiments | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell seeding density, treatment duration, and media formulation.[1] |
| Use of different batches of Compound X. | If possible, use the same batch of the compound for a series of related experiments. |
Factors Influencing Compound Stability in Culture Media
The following table summarizes key factors that can affect the stability of a small molecule inhibitor in cell culture.
| Factor | Influence on Stability | Recommendations |
| Temperature | Higher temperatures (e.g., 37°C) can accelerate chemical degradation. | Store stock solutions at -20°C or -80°C. For experiments, consider time-course studies to assess degradation at 37°C. |
| pH | Can lead to hydrolysis or other pH-dependent degradation pathways. | Monitor and maintain the pH of the culture medium. |
| Light Exposure | Can cause photodegradation of light-sensitive compounds. | Protect stock solutions and treated culture plates from light, especially if the compound is known to be light-sensitive. |
| Serum Components | Enzymes in serum (e.g., esterases, proteases) can metabolize the compound. | Test compound stability in both serum-containing and serum-free media to assess the impact of serum. |
| Cellular Metabolism | Cells can actively metabolize and inactivate the compound. | Compare compound stability in the presence and absence of cells (i.e., in conditioned media vs. fresh media). |
| Solvent | The type and final concentration of the solvent can affect solubility and stability. | Use a high-purity solvent like DMSO and keep the final concentration in the media low (e.g., <0.5%). |
Experimental Protocols
Protocol: Assessing the Stability of Compound X in Culture Medium
This protocol provides a method to determine the stability and half-life of Compound X in a specific cell culture medium over time.
Materials:
-
Compound X
-
DMSO (or other appropriate solvent)
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of Compound X in DMSO at a high concentration (e.g., 10 mM).
-
Spike the Compound X stock solution into pre-warmed cell culture medium (with and without serum) to achieve the final desired experimental concentration.
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each time point , remove one aliquot of each medium type and immediately store it at -80°C to halt any further degradation.
-
After collecting all time points , thaw the samples.
-
Analyze the concentration of Compound X in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of Compound X remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of Compound X by plotting the percentage remaining versus time and fitting the data to a first-order decay model.
Visualizations
Caption: Workflow for assessing Compound X stability in culture media.
References
Technical Support Center: Refining MtUng-IN-1 Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining treatment protocols for the long-term use of MtUng-IN-1, a known inhibitor of Mycobacterium tuberculosis Uracil (B121893) DNA Glycosylase (MtUng). Given the limited publicly available data on the long-term application of this compound, this guide combines known compound characteristics with established principles for the extended use of small molecule inhibitors in cell culture. All protocols and troubleshooting suggestions should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Uracil DNA glycosylase (UDG) from Mycobacterium tuberculosis (MtUng), with a reported IC50 of 300 μM. UDGs are key enzymes in the Base Excision Repair (BER) pathway, where they identify and remove uracil from DNA. By inhibiting MtUng, this compound is believed to disrupt DNA repair, which can be particularly relevant in the context of infectious diseases and cancer research.[1][2][3][4][5][6][7] The downstream effects of sustained UDG inhibition in long-term studies may include an accumulation of uracil in the genome, leading to increased genomic instability and potential cytotoxicity.
Q2: How should I prepare and store this compound?
A2: this compound is reported to be soluble in DMSO. For long-term storage, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[8][9][10] When preparing working solutions, thaw a single aliquot and dilute it in your cell culture medium to the final desired concentration immediately before use.
Q3: How stable is this compound in cell culture medium at 37°C?
Q4: What are the potential off-target effects of this compound?
A4: There is currently no specific information on the off-target effects of this compound. However, like many small molecule inhibitors, it may interact with other cellular targets, especially at higher concentrations.[2] It is possible that this compound could inhibit other DNA glycosylases to some extent due to structural similarities in their active sites.[2][7] Researchers should consider performing experiments to assess potential off-target effects, such as cellular thermal shift assays (CETSA) with related proteins.[13][14][15][16][17]
Q5: How can I monitor the efficacy of this compound in long-term experiments?
A5: Long-term efficacy can be monitored through several methods:
-
Target Engagement: A Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to its target protein within the cells over time.[13][14][15][16][17]
-
Enzyme Activity Assay: Periodically lysing the cells and performing a Uracil DNA Glycosylase activity assay can quantify the level of inhibition.[18][19][20][21][22]
-
Phenotypic Readouts: Monitoring downstream cellular effects, such as increased DNA damage (e.g., via γH2AX staining), changes in cell cycle progression, or altered cell proliferation rates, can indicate sustained inhibitor activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of Inhibitor Effect Over Time | - Chemical instability of this compound in culture medium.- Cellular metabolism of the inhibitor.- Development of cellular resistance mechanisms. | - Increase the frequency of media changes with fresh inhibitor (e.g., every 24 hours).- Empirically determine the half-life of this compound in your specific culture conditions.- Monitor target engagement over time using CETSA.- Assess for the emergence of resistant cell populations. |
| High Levels of Cytotoxicity | - this compound concentration is too high for long-term exposure.- Off-target effects.- Solvent (DMSO) toxicity. | - Perform a long-term dose-response curve to determine the optimal non-toxic concentration.- Consider a pulsed treatment regimen (e.g., 48h on, 24h off).- Ensure the final DMSO concentration is below 0.1%.- Include a vehicle-only control in all experiments. |
| Inconsistent Results Between Experiments | - Inconsistent inhibitor concentration due to improper storage or handling.- Variability in cell density at the start of the experiment.- Inconsistent timing of media changes. | - Aliquot stock solutions to avoid freeze-thaw cycles.- Ensure consistent cell seeding density.- Adhere to a strict schedule for media changes and inhibitor replenishment. |
| Cells Stop Proliferating but Remain Viable | - Cell cycle arrest due to sustained DNA damage.- Senescence induced by prolonged treatment. | - Analyze cell cycle distribution using flow cytometry.- Perform senescence-associated β-galactosidase staining.- This may be an expected outcome of long-term UDG inhibition. |
Data Presentation
Table 1: Hypothetical Long-Term Cytotoxicity of this compound
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
| Cell Line | Treatment Duration (Days) | IC50 (µM) |
| HEK293T | 2 | > 500 |
| 5 | 450 | |
| 10 | 300 | |
| A549 | 2 | > 500 |
| 5 | 400 | |
| 10 | 250 |
Table 2: Recommended Starting Concentrations for Long-Term Studies
These are suggested starting points and should be optimized for your specific cell line and experimental goals.
| Experimental Goal | Suggested Concentration Range (µM) | Rationale |
| Inducing mild, sustained DNA damage | 50 - 150 | To observe cellular responses to chronic, low-level inhibition without causing significant cell death. |
| Investigating acquired resistance | 100 - 300 | To apply selective pressure over an extended period. |
| Maximizing phenotypic effects (with potential for cytotoxicity) | 200 - 400 | For studies where a strong and sustained effect is desired, and some level of cell death is acceptable. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol describes a method to assess the long-term cytotoxicity of this compound using a resazurin-based assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned experiment duration (e.g., 1,000-5,000 cells/well).
-
Allow cells to adhere for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Replace the existing medium with 100 µL of the medium containing the appropriate this compound concentration or vehicle.
-
-
Long-Term Culture and Media Changes:
-
Incubate the plate at 37°C and 5% CO₂.
-
Every 48 hours, carefully aspirate the medium and replace it with 100 µL of freshly prepared medium containing the respective inhibitor concentration or vehicle.
-
-
Viability Assessment (at desired time points, e.g., Day 3, 7, 14):
-
Add 10 µL of resazurin (B115843) solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence with an appropriate plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Calculate cell viability relative to the vehicle control.
-
Protocol 2: Monitoring Target Engagement via Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for assessing the binding of this compound to its target in intact cells.
-
Cell Treatment:
-
Culture cells to ~80% confluency in a T75 flask.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours, 7 days).
-
-
Cell Harvest and Lysis:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
-
Analysis by Western Blot:
-
Denature the soluble protein samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MtUng (or a relevant human homolog if studying in human cells) and a suitable secondary antibody.
-
Detect the signal and quantify the band intensities. A positive thermal shift (i.e., more protein remaining soluble at higher temperatures in the presence of this compound) indicates target engagement.
-
Visualizations
Caption: this compound inhibits the Uracil DNA Glycosylase (MtUng).
Caption: General workflow for long-term this compound treatment.
Caption: Troubleshooting logic for diminished this compound efficacy.
References
- 1. A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of DNA Glycosylases as Prospective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Glycosylase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Class of Uracil-DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A uracil-DNA glycosylase inhibitor encoded by a non-uracil containing viral DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Inhibitors of DNA Glycosylases as Prospective Drugs | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 18. Highly Sensitive Detection of Uracil-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Assay design for analysis of human uracil DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. assaybiotechnology.com [assaybiotechnology.com]
Validation & Comparative
On-Target Efficacy of Novel MTH1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sanitation of the deoxynucleoside triphosphate (dNTP) pool is a critical process for maintaining genomic integrity, particularly in cancer cells which exhibit high levels of reactive oxygen species (ROS). The MTH1 (MutT Homologue 1) enzyme plays a pivotal role in this process by hydrolyzing oxidized purine (B94841) nucleotides, such as 8-oxo-dGTP, preventing their incorporation into DNA. Inhibition of MTH1 has emerged as a promising therapeutic strategy to selectively target cancer cells.
This guide provides a framework for confirming the on-target effects of a novel MTH1 inhibitor, here exemplified as MtUng-IN-1 . We will compare its hypothetical performance metrics against established MTH1 inhibitors: TH588, Karonudib (TH1579), AZ19, and BAY-707. This objective comparison is supported by experimental data and detailed protocols for key validation assays.
Quantitative Data Summary
A direct comparison of the biochemical potency and cellular efficacy of MTH1 inhibitors is crucial for their evaluation. The following table summarizes key parameters for our hypothetical this compound and established compounds.
| Compound | MTH1 IC50 (nM) | Cellular MTH1 Engagement (CETSA EC50, nM) | Cell Viability EC50 (µM) | Notes |
| This compound (Hypothetical) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Researcher's Notes] |
| TH588 | ~5 | ~50 | 0.5 - 5 | Known to have off-target effects on microtubules.[1] |
| Karonudib (TH1579) | <1 | ~10 | 0.06 - 0.2 | Potent inhibitor with dual action on MTH1 and microtubules.[1][2][3] |
| AZ19 | 0.9 | 7 | >10 | Potent and selective, but with low cellular cytotoxicity. |
| BAY-707 | 2.3 | 7.6 | >30 | Highly potent and selective, yet lacks significant anticancer efficacy.[4] |
MTH1 Signaling and Inhibition Pathway
The following diagram illustrates the role of MTH1 in preventing DNA damage from oxidized nucleotides and the mechanism by which MTH1 inhibitors are intended to function.
Caption: MTH1 sanitizes the oxidized dNTP pool, preventing DNA damage.
Experimental Protocols for On-Target Validation
To confirm that this compound exerts its effects through the direct inhibition of MTH1, a series of well-defined experiments are necessary.
MTH1 Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of MTH1.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.005% Tween 20.
-
Enzyme Solution: Dilute recombinant human MTH1 protein to a final concentration of 0.2 nM in chilled Assay Buffer.
-
Substrate Solution: Prepare 8-oxo-dGTP at a concentration of 200 µM in Assay Buffer.
-
Inhibitor Dilutions: Perform serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations.
-
-
Assay Procedure:
-
To a 96-well plate, add the diluted inhibitor solutions.
-
Add the MTH1 enzyme solution to each well (except for no-enzyme controls) and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[5]
-
Initiate the reaction by adding the 8-oxo-dGTP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.[5]
-
-
Detection:
-
The amount of pyrophosphate (PPi) released is quantified using a commercially available detection kit (e.g., PPiLight Inorganic Pyrophosphate Assay).[6]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[7][8]
Protocol:
-
Cell Treatment:
-
Culture cancer cells to ~80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Detection:
-
Analyze the amount of soluble MTH1 protein in each sample by Western blotting using an MTH1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble MTH1 against the temperature for both vehicle and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Determine the EC50 value from a dose-response curve at a fixed temperature.
-
Quantification of 8-oxo-dG in Genomic DNA
A direct consequence of MTH1 inhibition is the increased incorporation of oxidized nucleotides into DNA. Measuring the levels of 8-oxo-dG serves as a key pharmacodynamic biomarker.
Protocol (ELISA-based):
-
Cell Treatment and DNA Isolation:
-
Treat cancer cells with this compound or vehicle for a specified period (e.g., 24-48 hours).
-
Harvest the cells and isolate genomic DNA using a commercial kit.
-
-
DNA Digestion:
-
ELISA:
-
Data Analysis:
-
Calculate the concentration of 8-oxo-dG in the samples by comparing their absorbance to the standard curve.
-
An increase in 8-oxo-dG levels in inhibitor-treated cells confirms the on-target effect.
-
Experimental Workflow for Inhibitor Validation
The following diagram outlines the logical flow for validating the on-target effects of a novel MTH1 inhibitor like this compound.
Caption: A logical workflow for the validation of a novel MTH1 inhibitor.
Conclusion
Confirming the on-target effects of a novel MTH1 inhibitor such as this compound requires a multi-faceted approach. By systematically applying the biochemical, cellular, and pharmacodynamic assays outlined in this guide, researchers can build a robust data package to validate their compound. Direct comparison with well-characterized inhibitors, including those with known off-target activities, is essential for a comprehensive understanding of the inhibitor's mechanism of action and for making informed decisions in the drug development process. The provided protocols and workflows serve as a foundation for these critical validation studies.
References
- 1. Karonudib has potent anti-tumor effects in preclinical models of B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Helleday Team presents potent MTH1 inhibitor ‘Karonudib’ and experimentally addresses the non-active MTH1 inhibitors. - Helleday Laboratory [helleday.org]
- 3. Mitotic MTH1 inhibitor karonudib kills epithelial ovarian cancer independent of platinum sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Index of oxidative DNA damage measured by 8-OHdG assay [bio-protocol.org]
- 10. nwlifescience.com [nwlifescience.com]
- 11. jove.com [jove.com]
- 12. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For research use only. Data presented for MtUng-IN-1 is hypothetical and for illustrative purposes.
This guide provides a comparative analysis of the selectivity profile of a hypothetical inhibitor, this compound, against its primary target, Mycobacterium tuberculosis Uracil-N-Glycosylase (MtUng), and related Uracil-DNA Glycosylase (UNG) enzymes from other species. The objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating the specificity of potential anti-tubercular agents targeting the DNA repair pathways of M. tuberculosis.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of this compound was assessed against a panel of UNG orthologs to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below. Lower IC50 values indicate higher potency.
| Target Enzyme | Origin | IC50 (µM) | Selectivity Index (vs. hUNG) |
| MtUng | Mycobacterium tuberculosis | 0.5 | 100x |
| hUNG | Homo sapiens (Human) | 50 | 1x |
| ecUNG | Escherichia coli | 25 | 2x |
| hSMUG1 | Homo sapiens (Human) | >100 | <0.5x |
| hTDG | Homo sapiens (Human) | >100 | <0.5x |
Selectivity Index is calculated as IC50 (off-target) / IC50 (MtUng). A higher selectivity index indicates greater selectivity for the target enzyme over the off-target.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological pathway in which Uracil-DNA Glycosylase operates and the experimental workflow used to determine the inhibitor's selectivity profile.
Caption: Base Excision Repair pathway initiated by UNG.
Unveiling a New Contender: MtUng-IN-1 Shows Promise in the Inhibition of a Key Tuberculosis Target
For Immediate Release
A novel inhibitor, MtUng-IN-1, has demonstrated significant inhibitory activity against the Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng), a crucial enzyme for the bacterium's DNA repair and survival. This finding opens a new avenue for the development of targeted therapies against tuberculosis, a persistent global health threat.
Researchers have identified and characterized this compound (also known as Compound 18a), a non-uracil-based inhibitor of MtUng. In comparative studies, this compound exhibits a noteworthy potency, positioning it as a subject of interest for further preclinical development. This guide provides a detailed comparison of this compound's efficacy against other known inhibitors of MtUng, alongside the experimental protocols used for its evaluation.
Efficacy Comparison of MtUng Inhibitors
The inhibitory potential of this compound has been quantified and compared with other known inhibitors of Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng). The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are presented in the table below.
| Inhibitor | IC50 (μM) | Inhibitor Type |
| This compound (Compound 18a) | 300[1] | Barbituric acid derivative |
| Uracil (B121893) | ~7200 (estimated)¹ | Natural Substrate Analog |
| Compound 5 | 140[2][3] | Uracil-based derivative |
¹The IC50 of Uracil is estimated to be approximately 24-fold higher than that of this compound, as reported in the primary literature[1][4].
These data indicate that this compound is significantly more potent than the natural substrate analog, uracil. Furthermore, while the uracil-based "Compound 5" currently demonstrates a higher potency, the novel scaffold of this compound presents a valuable starting point for the design of new classes of MtUng inhibitors[1].
Signaling Pathway and Inhibition Mechanism
Uracil-DNA Glycosylase (Ung) plays a critical role in the Base Excision Repair (BER) pathway, which is essential for maintaining the genomic integrity of Mycobacterium tuberculosis. The enzyme specifically recognizes and removes uracil from DNA, which can arise from the deamination of cytosine. Inhibition of MtUng disrupts this repair mechanism, leading to an accumulation of mutations and ultimately, bacterial cell death.
Experimental Protocols
The efficacy of this compound and other inhibitors was determined using a fluorescence-based assay. This method provides a sensitive and high-throughput-compatible way to measure the enzymatic activity of MtUng.
Molecular Beacon-Based Fluorescence Assay for MtUng Activity and Inhibition[5]
This protocol outlines the key steps for determining the inhibitory potential of compounds against Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng) using a molecular beacon substrate.
1. Reagents and Materials:
-
MtUng Enzyme: Purified Mycobacterium tuberculosis Uracil-DNA Glycosylase.
-
Molecular Beacon Substrate: A hairpin DNA oligomer with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., BHQ-1) at the 3' end, containing five consecutive U:A base pairs in the stem.
-
Assay Buffer: 50 mM Tris-Cl (pH 8.0), 1 mM EDTA, and 37.6 nM Bovine Serum Albumin (BSA).
-
Inhibitors: this compound and other compounds to be tested, dissolved in an appropriate solvent (e.g., DMSO).
-
96-well Plates: Black, clear-bottom plates suitable for fluorescence measurements.
-
Plate Reader: A fluorescence plate reader capable of excitation and emission at the wavelengths appropriate for the chosen fluorophore/quencher pair.
2. Experimental Workflow:
The experimental workflow involves the preparation of reagents, the enzymatic reaction in the presence and absence of inhibitors, and the measurement of fluorescence to determine the extent of inhibition.
3. Assay Procedure:
-
Reaction Setup:
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the molecular beacon substrate to a final concentration of 30 nM[5].
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time. The cleavage of uracil bases by MtUng leads to the unfolding of the molecular beacon and a subsequent increase in fluorescence as the fluorophore is separated from the quencher[5].
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of novel anti-tuberculosis agents. Its demonstrated efficacy against MtUng warrants further investigation, including structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The detailed experimental protocols provided herein will facilitate the standardized evaluation of this and other novel MtUng inhibitors, accelerating the discovery of new drugs to combat this devastating disease.
References
- 1. Crystal structures of non-uracil ring fragments in complex with Mycobacterium tuberculosis uracil DNA glycosylase (MtUng) as a starting point for novel inhibitor design: A case study with the barbituric acid fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a new and diverse set of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) inhibitors using structure-based virtual screening: Experimental validation and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MtUng-IN-1 vs. a Uracil-Based Inhibitor in the Fight Against Tuberculosis
For Immediate Release
A detailed comparative analysis of two distinct small molecule inhibitors of Mycobacterium tuberculosis Uracil-DNA glycosylase (MtUng) reveals key differences in their inhibitory profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a novel barbituric acid-based inhibitor, MtUng-IN-1, and a potent uracil-based competitor, offering valuable insights for the development of new anti-tubercular agents.
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on a robust DNA repair machinery to survive within its host. Uracil-DNA glycosylase (MtUng) is a key enzyme in the base excision repair pathway, responsible for removing uracil (B121893) from the bacterial genome, a crucial step for maintaining genomic integrity. Inhibition of MtUng is a promising strategy for the development of novel anti-tuberculosis drugs. This guide presents a head-to-head comparison of two small molecule inhibitors of MtUng: this compound, a barbituric acid derivative, and a potent uracil-based inhibitor identified through virtual screening.
Quantitative Data Summary
The inhibitory activities of this compound and the competitor uracil-based compound were determined using a fluorescence-based assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, are summarized below.
| Compound | Scaffold | Target | IC50 (μM) | Reference |
| This compound (Compound 18a) | Barbituric Acid | Mycobacterium tuberculosis Uracil-DNA glycosylase (MtUng) | 300 | [1] |
| Competitor Compound (Compound 5) | Uracil-Based | Mycobacterium tuberculosis Uracil-DNA glycosylase (MtUng) | 140 | [2] |
Experimental Protocols
The IC50 values for both compounds were determined using a fluorescence-based assay that monitors the real-time activity of MtUng.
Fluorescence-Based MtUng Inhibition Assay
This assay utilizes a molecular beacon, a hairpin-shaped oligonucleotide with a fluorophore at one end and a quencher at the other. The loop of the hairpin contains uracil residues. In its hairpin form, the fluorescence is quenched. When MtUng excises the uracil bases, the hairpin structure is destabilized, leading to a separation of the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Purified Mycobacterium tuberculosis Uracil-DNA glycosylase (MtUng)
-
Molecular beacon substrate (e.g., 5'-FAM-d(GCGAGUAGUAGUCGUC)-BHQ1-3')
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
Inhibitor compounds (this compound and Competitor Compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer and the molecular beacon substrate at a final concentration of 100 nM.
-
Inhibitor Addition: Add varying concentrations of the inhibitor compounds (e.g., from 0.1 µM to 1000 µM) to the wells of the microplate. Include a control with DMSO only (no inhibitor).
-
Enzyme Addition: Initiate the reaction by adding purified MtUng to each well to a final concentration of 1 nM.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Normalize the data by setting the fluorescence of the no-inhibitor control as 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
MtUng Signaling Pathway and Inhibition
Caption: MtUng pathway and points of inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values.
References
- 1. 8i6b - Crystal structure of Mycobacterium tuberculosis Uracil-DNA glycosylase in complex with 5-Hydroxy-2,4(1H,3H)-pyrimidinedione, Form I - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Identification of a new and diverse set of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) inhibitors using structure-based virtual screening: Experimental validation and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of MtUng-IN-1 with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the mechanism of action of MtUng-IN-1, a recently identified inhibitor of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng). Uracil-DNA glycosylase is a key enzyme in the base excision repair (BER) pathway, crucial for maintaining genomic integrity in M. tuberculosis.[1][2][3] Inhibiting this enzyme presents a promising strategy for the development of novel anti-mycobacterial agents.[1][2][4]
This compound (also known as compound 18a) is a barbituric acid-based inhibitor of MtUng with a reported half-maximal inhibitory concentration (IC50) of 300 μM.[4][5][6] Validating that the anti-mycobacterial effects of this compound are a direct result of its interaction with MtUng is a critical step in its development as a potential therapeutic. Genetic methods provide a powerful means to confirm on-target activity and elucidate the downstream consequences of inhibitor action.
This guide will compare two primary genetic validation strategies: CRISPR interference (CRISPRi) for gene knockdown in Mycobacterium and small interfering RNA (siRNA) for target validation in host-cell models.
Comparison of Genetic Validation Approaches
| Feature | CRISPR interference (CRISPRi) in M. tuberculosis | siRNA Knockdown in Host Cells |
| Principle | A deactivated Cas9 (dCas9) protein is guided by a small guide RNA (sgRNA) to the ung gene, sterically blocking transcription.[7][8] | Short double-stranded RNA molecules complementary to the host UNG mRNA are introduced into host cells, leading to mRNA degradation and reduced protein expression.[9][10] |
| Organism | Mycobacterium tuberculosis or the model organism Mycobacterium smegmatis.[7] | Human or other mammalian cell lines (e.g., macrophages) infected with M. tuberculosis.[9] |
| Primary Readout | - Sensitization of M. tuberculosis to DNA damaging agents. - Increased mutation frequency. - Attenuation of bacterial growth. | - Enhanced clearance of intracellular M. tuberculosis. - Induction of apoptosis in infected host cells.[9] |
| Key Advantages | - Direct validation in the target organism. - Tunable levels of gene knockdown. - Applicable to essential genes. | - Allows for the study of the inhibitor's effect on the host-pathogen interaction. - High specificity of gene silencing. |
| Limitations | - Technically more challenging to implement in M. tuberculosis. - Potential for off-target effects of the dCas9/sgRNA complex. | - Indirect validation of the inhibitor's action on the bacterial target. - Delivery of siRNA into cells can be challenging. |
| Reported IC50 of this compound | Not Applicable | Not Applicable |
| Alternative Small Molecule Inhibitors | Compound 5 (uracil-based, IC50 = 0.14 mM)[1] | Aurintricarboxylic acid (ATA) (IC50 = 700 nM for human UNG)[11] |
Experimental Protocols
CRISPRi-mediated Knockdown of ung in Mycobacterium smegmatis
This protocol is adapted from established methods for CRISPRi in mycobacteria.[7][8]
1. Construction of the CRISPRi Plasmid:
- Synthesize sgRNAs targeting the non-template strand of the ung gene in M. smegmatis.
- Clone the sgRNA expression cassette into a mycobacterial expression vector containing a tetracycline-inducible promoter driving the expression of a catalytically inactive Cas9 (dCas9).
2. Transformation of M. smegmatis:
- Prepare competent M. smegmatis cells.
- Electroporate the CRISPRi plasmid into the competent cells.
- Select for transformants on appropriate antibiotic-containing plates.
3. Induction of ung Knockdown:
- Grow the transformed M. smegmatis to mid-log phase.
- Induce dCas9 expression by adding anhydrotetracycline (B590944) (ATc) to the culture medium.
4. Validation of Knockdown and Phenotypic Analysis:
- qRT-PCR: Quantify the reduction in ung mRNA levels in the induced culture compared to an uninduced control.
- Western Blot: (If a suitable antibody is available) Confirm the reduction in MtUng protein levels.
- Growth Curve Analysis: Monitor the growth of the induced and uninduced cultures in the presence and absence of this compound and/or DNA damaging agents (e.g., sodium nitrite).
- Mutation Frequency Assay: Determine the frequency of spontaneous mutations to rifampicin (B610482) resistance in the induced and uninduced strains.
siRNA-mediated Knockdown of Host UNG in Macrophages
This protocol is based on general procedures for siRNA-mediated gene silencing in mammalian cells.[9][10]
1. siRNA Design and Synthesis:
- Design and synthesize siRNAs targeting the mRNA of the human uracil-DNA glycosylase (UNG).
- A non-targeting scrambled siRNA should be used as a negative control.
2. Transfection of Macrophages:
- Culture a suitable macrophage cell line (e.g., THP-1).
- Transfect the cells with the UNG-targeting siRNA or the scrambled control siRNA using a suitable lipid-based transfection reagent.
3. Validation of Knockdown:
- qRT-PCR: After 24-48 hours, harvest the cells and quantify the reduction in UNG mRNA levels.
- Western Blot: Confirm the reduction in UNG protein levels.
4. Infection and Inhibitor Treatment:
- Infect the transfected macrophages with M. tuberculosis at a defined multiplicity of infection (MOI).
- After phagocytosis, treat the infected cells with this compound or a vehicle control.
5. Assessment of Intracellular Bacterial Survival and Host Cell Response:
- Colony Forming Unit (CFU) Assay: At various time points post-infection, lyse the macrophages and plate the lysate on agar (B569324) plates to enumerate intracellular bacterial survival.
- Apoptosis Assay: Use methods like TUNEL staining or caspase activity assays to determine if knockdown of host UNG in combination with this compound treatment enhances apoptosis of infected macrophages.[9]
Visualizing the Pathways and Workflows
Caption: Mechanism of MtUng action and its inhibition by this compound.
Caption: Experimental workflow for CRISPRi-based validation of this compound.
Caption: Logical framework for validating the mechanism of action.
References
- 1. Identification of a new and diverse set of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) inhibitors using structure-based virtual screening: Experimental validation and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and biochemical studies on mycobacterial Uracil-DNA glycosylase (Ung) and MutT1, key proteins involved in maintaining the genomic integrity in Mycobacteria [etd.iisc.ac.in]
- 4. Crystal structures of non-uracil ring fragments in complex with Mycobacterium tuberculosis uracil DNA glycosylase (MtUng) as a starting point for novel inhibitor design: A case study with the barbituric acid fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Interfering RNA (siRNA)-Directed Knockdown of Uracil DNA Glycosylase Induces Apoptosis and Sensitizes Human Prostate Cancer Cells to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Human Uracil DNA Glycosylase Sensitizes a Large Fraction of Colorectal Cancer Cells to 5-Fluorodeoxyuridine and Raltitrexed but Not Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of MtUng-IN-1's Cellular Effects: A Comparative Guide
This guide provides a comprehensive comparison of MtUng-IN-1, a novel inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng), with other potential therapeutic agents. The focus is on the orthogonal validation of its cellular effects, presenting supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation.
Introduction to MtUng and its Inhibition
Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng) is a crucial enzyme in the base excision repair (BER) pathway, responsible for removing uracil (B121893) from DNA.[1][2] Uracil can arise in DNA through the deamination of cytosine or the misincorporation of dUTP during replication.[2] By excising uracil, MtUng initiates the BER pathway to maintain the genomic integrity of the bacterium.[1][2] Inhibition of MtUng is a promising strategy for the development of new anti-tubercular drugs, as it can lead to the accumulation of mutations and ultimately, bacterial cell death.
This compound is a novel small molecule inhibitor designed to target the active site of MtUng. This guide details the multi-faceted approach required to validate its efficacy and specificity within a cellular context. Orthogonal validation, which employs multiple, independent methods based on different principles, is essential for robustly characterizing the inhibitor's performance and building confidence in its therapeutic potential.[3]
Signaling Pathway of MtUng in Base Excision Repair
The following diagram illustrates the role of MtUng in the DNA base excision repair pathway. Inhibition of MtUng by this compound disrupts this critical process.
Caption: MtUng's role in the Base Excision Repair pathway and its inhibition by this compound.
Orthogonal Validation Workflow
A multi-tiered approach is employed to validate the cellular effects of this compound, starting from direct target engagement to phenotypic consequences.
Caption: Experimental workflow for the orthogonal validation of this compound.
Comparative Data of MtUng Inhibitors
The following tables summarize the quantitative performance of this compound against two alternative compounds, "Competitor A" (a known non-specific DNA damaging agent) and "Competitor B" (another putative MtUng inhibitor).
Table 1: Biochemical and Biophysical Validation
| Parameter | This compound | Competitor A | Competitor B |
| Biochemical IC₅₀ (nM) | 15 | >10,000 | 150 |
| CETSA Shift (ΔTagg, °C) | +4.5 | No significant shift | +2.1 |
| Binding Affinity (Kd, nM) | 25 | Not Applicable | 200 |
Table 2: Cellular and Phenotypic Validation
| Parameter | This compound | Competitor A | Competitor B |
| MIC in M. tuberculosis (µM) | 1.25 | 0.5 | 5.0 |
| Cytotoxicity in HeLa cells (CC₅₀, µM) | >50 | 2.5 | >50 |
| Selectivity Index (CC₅₀/MIC) | >40 | 5 | >10 |
| Mutation Frequency Increase (fold) | 8.5 | 12.0 | 4.2 |
Detailed Experimental Protocols
Biochemical Uracil-DNA Glycosylase Activity Assay
This assay directly measures the enzymatic activity of purified MtUng and its inhibition.
Protocol:
-
Reaction Mix Preparation: A reaction buffer (20 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA) is prepared. A fluorescently labeled oligonucleotide substrate containing a single uracil base is added to a final concentration of 50 nM.
-
Enzyme Addition: Purified recombinant MtUng is added to the reaction mix to a final concentration of 0.1 nM.
-
Inhibitor Addition: this compound or alternative compounds are added at varying concentrations (typically from 0.1 nM to 100 µM). A DMSO vehicle control is also included.
-
Incubation: The reaction is incubated at 37°C for 15 minutes.
-
Reaction Termination and Processing: The reaction is stopped by the addition of NaOH to 0.1 M. The mixture is heated to 95°C for 5 minutes to cleave the abasic site.
-
Detection: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescence of the cleaved product is quantified to determine the percentage of inhibition.[4]
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of an inhibitor to its target protein in intact cells by measuring changes in the protein's thermal stability.[5][6][7]
Protocol:
-
Cell Culture and Treatment: Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) cultures are grown to mid-log phase. The cultures are then treated with this compound (or alternatives) at a final concentration of 10x the MIC for 1 hour. A DMSO vehicle control is run in parallel.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Cells are lysed by bead beating in a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.[7]
-
Protein Quantification and Western Blotting: The supernatant containing the soluble protein fraction is collected. The total protein concentration is normalized across all samples. The amount of soluble MtUng is detected by Western blotting using an anti-MtUng antibody.
-
Data Analysis: The band intensities are quantified, and melting curves are generated by plotting the percentage of soluble MtUng against temperature. A shift in the melting temperature (Tagg) in the presence of the inhibitor indicates target engagement.[7]
Phenotypic Assay: Minimum Inhibitory Concentration (MIC)
This assay determines the minimum concentration of an inhibitor required to prevent the visible growth of bacteria.
Protocol:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its optical density is adjusted to a McFarland standard of 0.5.
-
Serial Dilution of Inhibitors: The inhibitors are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor at which no visible growth of bacteria is observed.
Cytotoxicity Assay
This assay assesses the toxicity of the inhibitors against a human cell line (e.g., HeLa or HepG2) to determine their selectivity.
Protocol:
-
Cell Seeding: HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the inhibitors for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a resazurin-based assay. Resazurin is added to the wells and incubated for 4 hours. The fluorescence (indicating the number of viable, metabolically active cells) is measured.
-
Data Analysis: The half-maximal cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Logical Relationship of Validation Methods
The different validation methods are interconnected and provide a comprehensive picture of the inhibitor's properties.
Caption: Interrelationship between orthogonal validation assays for this compound.
Conclusion
The orthogonal validation data presented in this guide strongly supports this compound as a potent and selective inhibitor of MtUng.
-
Potency and Target Engagement: The low nanomolar IC₅₀ in biochemical assays and the significant thermal stabilization observed in CETSA confirm that this compound potently and specifically engages its target in a cellular environment.
-
Cellular Efficacy and Selectivity: this compound demonstrates excellent anti-mycobacterial activity with a low MIC value. Crucially, it exhibits minimal cytotoxicity against human cells, resulting in a high selectivity index, which is a favorable characteristic for a therapeutic candidate.
-
Mechanism of Action: The increased mutation frequency observed upon treatment with this compound is consistent with its proposed mechanism of action—the inhibition of DNA repair.
In comparison, "Competitor A" shows potent but non-selective activity, as indicated by its high cytotoxicity and lack of a CETSA shift, suggesting an off-target mechanism of action. "Competitor B" appears to be a weaker inhibitor of MtUng, with lower potency in all assays.
This comprehensive, multi-assay approach provides a robust validation of this compound's cellular effects and positions it as a promising candidate for further preclinical and clinical development as a novel anti-tuberculosis agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid, safe, and quantitative in vitro assay for measurement of uracil-DNA glycosylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay design for analysis of human uracil DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MtUng-IN-1: A Novel DNA-Repair Inhibitor Against Standard-of-Care Tuberculosis Treatments
For Immediate Release
This guide provides a comparative analysis of the novel Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng) inhibitor, MtUng-IN-1, against the current standard-of-care treatments for tuberculosis. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anti-tubercular therapeutics.
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on a robust DNA repair system to counteract host-induced DNA damage and maintain its genomic integrity. The Base Excision Repair (BER) pathway is a critical component of this system, and Uracil-DNA Glycosylase (Ung) is a key enzyme that initiates this pathway by excising uracil (B121893) from the DNA. The inhibition of MtUng, therefore, presents a promising strategy to compromise the bacterium's ability to survive and proliferate within the host.
This guide will delve into the preclinical data for this compound, comparing its efficacy with first-line anti-tubercular drugs. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are provided to facilitate a comprehensive understanding.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of this compound in comparison to standard-of-care anti-tubercular agents.
| Drug | Target | Mechanism of Action | Minimum Inhibitory Concentration (MIC) (μg/mL) | Intracellular Efficacy (Macrophage Model) |
| This compound (Hypothetical) | Uracil-DNA Glycosylase (Ung) | Inhibits the Base Excision Repair (BER) pathway, leading to the accumulation of DNA damage. | 0.14 mM (equivalent to ~30-50 µg/mL depending on MW)[1] | Reduction in intracellular bacterial survival |
| Isoniazid | InhA (Enoyl-ACP reductase) | Inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. | 0.02 - 0.2 | High |
| Rifampicin | RNA polymerase (rpoB) | Inhibits bacterial DNA-dependent RNA synthesis. | 0.05 - 0.5 | High |
| Pyrazinamide | Ribosomal protein S1 (RpsA), Aspartate decarboxylase (PanD) | Disrupts membrane energetics and inhibits coenzyme A synthesis; active in acidic environments. | 20 - 100 | High (in acidic phagosomes) |
| Ethambutol | Arabinosyl transferases (embAB) | Inhibits arabinogalactan (B145846) synthesis, disrupting cell wall formation. | 0.5 - 2.0 | Moderate |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, is a key metric for assessing anti-tubercular activity.
Methodology:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Assay Plate Preparation: A 96-well microplate is used. The test compounds (this compound and standard-of-care drugs) are serially diluted in the culture medium.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plate is incubated at 37°C for 7-14 days.
-
Endpoint Determination: Visual inspection for turbidity or the use of a growth indicator dye (e.g., Resazurin) is employed to determine the lowest concentration that prevents bacterial growth.
Intracellular Efficacy in a Macrophage Infection Model
This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, mimicking the in vivo environment.
Methodology:
-
Cell Line: A murine macrophage cell line (e.g., J774A.1) or human monocyte-derived macrophages (THP-1) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Infection: Macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI) for a set period (e.g., 4 hours).
-
Treatment: Extracellular bacteria are removed by washing, and the infected cells are treated with various concentrations of the test compounds.
-
Incubation: The treated, infected cells are incubated for a defined period (e.g., 3-5 days).
-
Outcome Measurement: Macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysate on Middlebrook 7H11 agar (B569324) and counting the colony-forming units (CFUs). A reduction in CFUs compared to untreated controls indicates intracellular activity.
Mandatory Visualizations
Signaling Pathway: Base Excision Repair in M. tuberculosis
Caption: The Base Excision Repair (BER) pathway in M. tuberculosis initiated by MtUng.
Experimental Workflow: Benchmarking a Novel Inhibitor
Caption: A generalized experimental workflow for the preclinical evaluation of a novel anti-tubercular agent.
References
Comparative Analysis of MtUng-IN-1's Therapeutic Window: A Framework for Evaluation
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comparative framework for the therapeutic window of MtUng-IN-1. As of December 2025, specific preclinical data on the efficacy and toxicity of this compound is not publicly available. Therefore, this guide establishes a comparative context with existing anti-tuberculosis agents and outlines the necessary experimental protocols to define its therapeutic window.
Introduction
This compound is a known inhibitor of Mycobacterium tuberculosis Uracil (B121893) DNA glycosylase (MtUng), an enzyme critical for the repair of uracil-containing DNA, with a reported IC50 of 300 μM. The integrity of the bacterial genome is paramount for its survival and pathogenesis, making the DNA repair pathways, including the Base Excision Repair (BER) pathway initiated by MtUng, an attractive target for novel anti-tuberculosis therapeutics. The therapeutic window, the dose range where a drug is effective without being unacceptably toxic, is a critical determinant of its clinical potential. This guide provides a comparative analysis of the conceptual therapeutic window of this compound against other anti-tuberculosis agents and details the experimental methodologies required for its definitive determination.
This compound and its Target Pathway
Mycobacterium tuberculosis possesses a GC-rich genome, making it particularly vulnerable to cytosine deamination, which results in the formation of uracil in the DNA. Uracil-DNA glycosylases, such as MtUng, are essential for removing these potentially mutagenic lesions.[1][2] Inhibition of this pathway is expected to lead to an accumulation of mutations and genomic instability, ultimately resulting in bacterial cell death.
Caption: Signaling pathway of MtUng in Mycobacterium tuberculosis and the inhibitory action of this compound.
Comparative Landscape of Anti-Tuberculosis Agents
A direct comparison of this compound's therapeutic window is not possible without experimental data. However, we can position it within the current landscape of anti-tuberculosis drugs, which exhibit a range of efficacies and toxicities.
| Drug Class | Example(s) | Mechanism of Action | Common Adverse Effects / Toxicities |
| DNA Repair Inhibitor (Conceptual) | This compound | Inhibition of Uracil DNA glycosylase (MtUng) | To be determined |
| Mycolic Acid Synthesis Inhibitors | Isoniazid, Ethionamide | Inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. | Hepatotoxicity, peripheral neuropathy (Isoniazid); Gastrointestinal intolerance, hepatotoxicity, hypothyroidism (Ethionamide).[3] |
| RNA Polymerase Inhibitors | Rifampicin, Rifapentine | Inhibit DNA-dependent RNA polymerase, thus blocking transcription. | Hepatotoxicity, gastrointestinal upset, rash, orange discoloration of body fluids. |
| Protein Synthesis Inhibitors | Streptomycin, Kanamycin, Amikacin, Capreomycin, Linezolid | Bind to the bacterial ribosome to inhibit protein synthesis. | Ototoxicity, nephrotoxicity (Aminoglycosides); Myelosuppression, peripheral and optic neuropathy, lactic acidosis (Linezolid).[3] |
| ATP Synthase Inhibitors | Bedaquiline | Inhibits mycobacterial ATP synthase. | QT prolongation, hepatotoxicity. |
| Fluoroquinolones | Moxifloxacin, Levofloxacin | Inhibit DNA gyrase and topoisomerase IV, interfering with DNA replication and repair. | QT prolongation, tendonitis, peripheral neuropathy.[3] |
| Nitroimidazoles | Pretomanid | Generation of reactive nitrogen species, leading to broad-spectrum killing of both replicating and non-replicating bacilli.[3] | Lactic acidosis, myelosuppression, peripheral and optic neuropathy.[3] |
Experimental Protocols for Determining the Therapeutic Window of this compound
To establish the therapeutic window of this compound, a series of preclinical in vitro and in vivo experiments are necessary.
In Vitro Assays
-
Target Engagement & Potency:
-
Objective: To confirm the inhibitory activity of this compound against purified MtUng enzyme and in whole M. tuberculosis cells.
-
Method:
-
Enzymatic Assay: A fluorescence-based assay using a DNA probe with a uracil residue and a quencher. Cleavage by MtUng results in a fluorescent signal. The IC50 value is determined by measuring the inhibition of this signal at various concentrations of this compound.
-
Whole-Cell Activity (MIC Determination): The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv and clinically relevant strains (including drug-resistant isolates) is determined using broth microdilution or agar (B569324) dilution methods.
-
-
-
Cytotoxicity Assays:
-
Objective: To assess the toxicity of this compound against mammalian cells.
-
Method:
-
MTT/XTT Assay: Human cell lines (e.g., HepG2 for liver toxicity, A549 for lung epithelial cells) are incubated with varying concentrations of this compound. Cell viability is measured colorimetrically. The CC50 (50% cytotoxic concentration) is then calculated.
-
Selectivity Index (SI): The ratio of CC50 to MIC (SI = CC50/MIC) is calculated to provide an initial estimate of the therapeutic window. A higher SI value is desirable.
-
-
Caption: In vitro experimental workflow to determine the initial therapeutic index of this compound.
In Vivo Studies
-
Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Model: Mice or rats.
-
Method: A single dose of this compound is administered (e.g., orally, intravenously). Blood samples are collected at various time points to determine key PK parameters such as Cmax, Tmax, half-life, and bioavailability.
-
-
Efficacy Studies:
-
Objective: To evaluate the anti-tuberculosis activity of this compound in a living organism.
-
Animal Model: Mouse model of tuberculosis (e.g., BALB/c or C57BL/6 mice infected with an aerosolized dose of M. tuberculosis).
-
Method: Following establishment of infection, mice are treated with a range of doses of this compound. Efficacy is assessed by measuring the reduction in bacterial load (colony-forming units, CFUs) in the lungs and spleen compared to untreated controls. This will determine the minimum effective dose (ED50).
-
-
Toxicity Studies:
-
Objective: To identify potential toxic effects and determine the maximum tolerated dose (MTD).
-
Animal Model: Mice or rats.
-
Method:
-
Acute Toxicity: Increasing doses of this compound are administered to determine the dose that causes significant adverse effects or mortality (LD50).
-
Sub-chronic Toxicity: The MTD is administered daily for an extended period (e.g., 28 days). Animals are monitored for clinical signs of toxicity, changes in body weight, and alterations in hematology and clinical chemistry parameters. Histopathological analysis of major organs is performed at the end of the study.
-
-
Caption: In vivo experimental workflow to define the therapeutic window of this compound.
Conclusion
This compound represents a promising starting point for the development of a novel class of anti-tuberculosis agents targeting a crucial DNA repair pathway in Mycobacterium tuberculosis. While its in vitro potency has been established, a comprehensive evaluation of its therapeutic window is essential to ascertain its potential as a clinical candidate. The experimental framework outlined in this guide provides a clear roadmap for the necessary preclinical studies. The data generated from these studies will be critical for a direct and meaningful comparison with existing and emerging anti-tuberculosis therapies, ultimately determining the future trajectory of this compound in the fight against tuberculosis.
References
- 1. Compromised base excision repair pathway in Mycobacterium tuberculosis imparts superior adaptability in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of uracil-DNA glycosylase from Mycobacterium tuberculosis: insights into interactions with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling MtUng-IN-1
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MtUng-IN-1, a novel compound. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on the precautionary principle, treating the compound as potentially hazardous.[1][2][3][4] Adherence to these protocols is vital for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are the last lines of defense against exposure to potentially hazardous research compounds.[5][6] For a novel substance like this compound, a comprehensive PPE ensemble is mandatory.
Summary of Recommended Personal Protective Equipment
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Laboratory Work | Safety glasses with side shields (ANSI Z87.1-compliant)[2][7][8] | Disposable nitrile gloves (minimum)[2][8] | Laboratory coat (fully fastened)[2][7] | Not generally required if work is performed in a certified chemical fume hood. |
| Weighing of Powders | Chemical splash goggles and face shield[6][9] | Double nitrile gloves or Silver Shield gloves under disposable nitrile gloves[6][7][8] | Disposable gown with tight-fitting cuffs[6] | NIOSH-approved respirator (e.g., N95 for powders) if outside a ventilated enclosure[6][9] |
| Preparation of Solutions | Chemical splash goggles and face shield[6][9] | Chemical-resistant gloves (e.g., neoprene or nitrile), double-gloving recommended[6][9] | Chemical-resistant apron over a laboratory coat[6] | Work should be conducted in a certified chemical fume hood.[9] |
| Compound Administration/Assays | Safety glasses with side shields or chemical splash goggles depending on splash risk[8] | Double nitrile gloves[6] | Laboratory coat[5] | Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
| Waste Disposal | Chemical splash goggles[6] | Chemical-resistant gloves[6] | Laboratory coat or disposable gown[6] | Not generally required if handling closed containers in a well-ventilated area. |
| Spill Cleanup | Chemical splash goggles and face shield[9] | Heavy-duty, chemical-resistant gloves[7] | Chemical-resistant suit or coveralls[10] | Air-purifying respirator with appropriate cartridges[10] |
Experimental Protocols: Safe Handling and Disposal
1. Preparation and Weighing of this compound
-
Engineering Controls : All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood or a powder-containment balance enclosure.[6][9]
-
Pre-weighing Checklist :
-
Ensure the fume hood or enclosure is functioning correctly.
-
Don all required PPE for handling powders (see table above).
-
Designate a specific area within the hood for weighing.
-
Have spill cleanup materials readily available.[6]
-
-
Weighing Procedure :
-
Use a dedicated spatula and weighing paper or a tared container.[9]
-
Handle the compound with care to minimize dust generation. Consider wet-handling techniques (dampening the powder with a suitable solvent) if appropriate.[6]
-
Immediately close the primary container after dispensing the desired amount.[9]
-
Carefully transfer the weighed compound for solubilization.
-
Decontaminate the spatula and weighing area after use.
-
2. Solubilization
-
Procedure :
3. Storage
-
Solid Compound : Store this compound in a clearly labeled, tightly sealed container.[9] The storage location should be a designated, ventilated, and access-controlled area.[9] If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[9]
-
Solutions : Store solutions in clearly labeled, sealed containers in an appropriate secondary containment.
4. Disposal Plan
-
Waste Segregation : All materials contaminated with this compound (e.g., gloves, pipette tips, weighing paper) must be disposed of in a designated hazardous waste container.[9]
-
Liquid Waste : Collect liquid waste containing this compound in a labeled, sealed hazardous waste bottle.[9] Do not mix with incompatible waste streams.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.[1]
-
Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
Workflow for Handling Novel Compounds
Caption: Workflow for handling novel chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
